Proroxan hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZPGRDQMBPRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33743-96-3 (Parent) | |
| Record name | Proroxan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70954647 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33025-33-1 | |
| Record name | 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proroxan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROROXAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proroxan Hydrochloride: A Technical Guide to its Mechanism of Action as a Non-Selective Alpha-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the generally accepted mechanism of action of Proroxan hydrochloride based on its classification as a non-selective alpha-adrenergic antagonist. However, a thorough review of publicly available scientific literature did not yield specific quantitative binding affinity (Kᵢ) or functional potency (IC₅₀/EC₅₀) data for this compound against alpha-1 and alpha-2 adrenergic receptor subtypes. The experimental protocols and data tables presented herein are therefore representative examples for the characterization of such a compound and are not based on specific studies of this compound.
Executive Summary
This compound is classified as a non-selective alpha-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves the competitive blockade of both α₁ and α₂-adrenergic receptors, thereby inhibiting the physiological effects of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine. This dual antagonism results in a broad range of physiological effects, including vasodilation and modulation of neurotransmitter release. This guide details the molecular mechanisms of this compound's interaction with α₁ and α₂-adrenergic receptors, the associated signaling pathways, and the standard experimental methodologies used to characterize such compounds.
Core Mechanism of Action: Non-Selective Alpha-Adrenergic Blockade
This compound functions by binding to α₁ and α₂-adrenergic receptors without activating them. This occupation of the receptor's binding site prevents the binding of endogenous agonists, thus attenuating the downstream signaling cascades typically initiated by these receptors.
Antagonism of Alpha-1 Adrenergic Receptors
Alpha-1 adrenergic receptors (α₁-ARs) are G-protein coupled receptors (GPCRs) that couple to Gq proteins. The binding of agonists like norepinephrine to α₁-ARs initiates a signaling cascade that leads to smooth muscle contraction and other physiological responses. This compound competitively inhibits this process.
Signaling Pathway of Alpha-1 Adrenergic Receptors and its Inhibition by this compound:
References
An In-depth Technical Guide to the Discovery and History of Proroxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proroxan hydrochloride, known in Russian literature as Пирроксан (Pirroksan), is a non-selective α-adrenoceptor antagonist developed in the Soviet Union in the 1970s. Originally investigated for the management of hypertension, its clinical application has evolved, and it is now primarily utilized in Russia for the treatment of various psychiatric and neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Introduction
This compound, with the chemical name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride, emerged from the pharmacological research conducted at the Institute of Toxicology of the USSR Ministry of Health.[1] It is characterized by its ability to block both α1- and α2-adrenergic receptors, leading to a wide range of physiological effects.[2][3] While its initial development was aimed at treating hypertensive crises and conditions associated with heightened sympathetic nervous system activity, its central effects have led to its contemporary use in psychiatry and narcology for conditions such as anxiety, withdrawal syndromes, and sleep disorders.[4][5]
Discovery and History
The development of this compound dates back to the 1970s, a period of active research into α-adrenergic blockers for cardiovascular diseases.[1] The initial pharmacological characterization was reported by Krylov S.S. and Starykh N.T. in 1974 in the journal "Farmakologiia i toksikologiia". This foundational work established its profile as a non-selective α-adrenoceptor antagonist. For many years, Proroxan was a staple in the Soviet and later the Russian pharmacopeia, though it remained largely unknown in Western medicine.[4] After a period of discontinued (B1498344) production, it was reintroduced to the Russian market.
Chemical Synthesis
General Synthetic Pathway
The synthesis would likely involve a multi-step process, beginning with the formation of the benzodioxan moiety, followed by the attachment of the propanone linker and finally the introduction of the phenylpyrrolidine group. A potential retrosynthetic analysis is illustrated in the diagram below.
Caption: Retrosynthetic analysis of Proroxan.
Postulated Experimental Protocol
A likely synthetic approach would be a Mannich-type reaction or a related alkylation.
-
Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Friedel-Crafts acylation of 1,4-benzodioxan with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Mannich Reaction: Reaction of the resulting ketone with formaldehyde (B43269) and 3-phenylpyrrolidine to form the Mannich base.
-
Alternative Alkylation: Alternatively, the ketone could be reacted to form a halo-propanone derivative, which is then used to alkylate 3-phenylpyrrolidine.
-
Salt Formation: The final free base is then treated with hydrochloric acid in an appropriate solvent (e.g., ethanol (B145695) or ether) to yield this compound.
Note: This is a generalized protocol. The precise reaction conditions, solvents, and purification methods would have been detailed in the original Soviet-era patents and publications.
Pharmacological Profile
This compound is a non-selective antagonist of both pre-synaptic (α2) and post-synaptic (α1) adrenergic receptors.[2] This dual antagonism underlies its diverse pharmacological effects.
Mechanism of Action
The blockade of α1-adrenoceptors on vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure.[3] The antagonism of central α2-adrenoceptors, which normally provide negative feedback on norepinephrine (B1679862) release, can lead to an increase in sympathetic outflow from the central nervous system. However, the predominant clinical effects in the central nervous system appear to be related to the modulation of noradrenergic pathways, resulting in sedative, anxiolytic, and anti-abstinence properties.[4][6]
Signaling Pathways
The signaling pathways affected by this compound are those downstream of α1 and α2 adrenoceptors.
Caption: Signaling pathways of α1 and α2 adrenoceptors blocked by Proroxan.
Pharmacokinetics
Pharmacokinetic data for this compound has been primarily derived from Russian clinical use and preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Absorption | Well absorbed from the gastrointestinal tract | [2][7] |
| Time to effective concentration | 30-40 minutes | [2][7] |
| Duration of action | 3-4 hours | [2][7] |
| Plasma protein binding | Weak | [2][7] |
| Volume of distribution | Large; penetrates the blood-brain barrier | [2][7] |
| Metabolism | Metabolites can be retained in tissues for up to 10 days | [2][7] |
| Excretion | Primarily renal; ~70% of the dose excreted in the first 24 hours | [2][7] |
Note: Specific quantitative values for parameters such as bioavailability, clearance, and half-life in humans are not consistently reported in the available literature.
Key Preclinical and Clinical Findings
The initial preclinical studies in the 1970s focused on the cardiovascular effects of Proroxan, demonstrating its hypotensive properties.
Preclinical Studies
Preclinical research would have involved a battery of in vitro and in vivo assays to characterize the pharmacological profile of Proroxan.
Table 2: Overview of Preclinical Investigations
| Experiment Type | Typical Methodology | Key Findings |
| Receptor Binding Assays | Radioligand binding studies using membranes from tissues expressing α1 and α2 adrenoceptors. | Would have determined the binding affinity (Ki) for each receptor subtype. |
| In vitro Functional Assays | Isolated tissue bath experiments (e.g., rabbit aorta for α1, rat vas deferens for α2) to measure the antagonist effect on agonist-induced contractions. | Would have determined the potency (pA2 or IC50) and efficacy. |
| In vivo Hemodynamic Studies | Measurement of blood pressure and heart rate in anesthetized and conscious animals (e.g., rats, dogs) following administration of Proroxan. | Demonstrated the hypotensive effect and dose-response relationship. |
| Central Nervous System Effects | Behavioral models in rodents (e.g., locomotor activity, anxiety models) to assess central effects. | Revealed sedative and anxiolytic properties. |
Clinical Investigations
Early clinical trials focused on the use of Proroxan for hypertensive emergencies. More recent clinical investigations in Russia have explored its efficacy in psychiatric and neurological conditions. For instance, a double-blind, randomized, placebo-controlled study investigated the efficacy and safety of Proroxan in the complex therapy of generalized anxiety disorder.[8][9][10]
Contemporary Applications and Future Directions
In current Russian clinical practice, Proroxan is used for:
-
Somatoform autonomic dysfunction of the sympathoadrenal type
-
Allergic dermatitis (as a symptomatic treatment for itching)
-
Anxiety disorders[4]
-
Alcohol and opioid withdrawal syndromes[4]
-
Sleep disorders[4]
The unique profile of Proroxan as a centrally acting α-adrenoceptor antagonist suggests potential for further investigation into other neurological and psychiatric conditions where noradrenergic dysregulation is implicated.
Conclusion
This compound represents a significant, albeit regionally recognized, development in pharmacology. Its history from an antihypertensive agent to a medication for psychiatric and neurological disorders highlights the evolving understanding of α-adrenoceptor function in the central nervous system. While a wealth of clinical experience exists in Russia, a more detailed elucidation of its quantitative pharmacological properties and the publication of its original synthesis and preclinical data in globally accessible formats would be of great value to the international scientific community.
References
- 1. e-library.sammu.uz [e-library.sammu.uz]
- 2. Пирроксан таблетки - инструкция по применению, цена, дозировки, аналоги, противопоказания - Здоровье Mail [health.mail.ru]
- 3. spb.uteka.ru [spb.uteka.ru]
- 4. my.tipme.uz [my.tipme.uz]
- 5. Пророксан в наркологии и психиатрии (часть 1) - Психиатрия и психофармакотерапия им. П.Б. Ганнушкина №02 2017 - CON-MED.RU [con-med.ru:443]
- 6. Пирроксан инструкция по применению: показания, противопоказания, побочное действие – описание Pyrroxan таблетки 15 мг: 10 или 50 шт. (45590) - справочник препаратов и лекарств [vidal.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. RU2648359C1 - СпоÑоб леÑÐµÐ½Ð¸Ñ Ð°Ð±ÑÑиненÑного ÑиндÑома пÑи алкоголизме и наÑкомании - Google Patents [patents.google.com]
Proroxan Hydrochloride: A Technical Guide to its Function as an α-Adrenoreceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proroxan (B1204737) hydrochloride, also known as Pyrroxane, is a non-selective α-adrenoreceptor antagonist that exerts its pharmacological effects by blocking both α1 and α2 adrenergic receptors. Developed in the Soviet Union, its primary clinical applications have been in the management of hypertension, Ménière's disease, and certain neurological and psychiatric conditions, primarily within Russia. This technical guide provides a comprehensive overview of the core pharmacology of proroxan hydrochloride, focusing on its mechanism of action, chemical properties, and the signaling pathways it modulates. While specific quantitative binding affinity data (Ki/IC50 values) and detailed experimental protocols for this compound are not extensively documented in publicly accessible literature, this guide outlines the general experimental methodologies used to characterize such compounds and presents the available qualitative information in a structured format.
Introduction
Adrenergic receptors, a class of G protein-coupled receptors, are central to the regulation of numerous physiological processes mediated by the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). These receptors are broadly classified into α and β subtypes, with the α-adrenoreceptors further subdivided into α1 and α2 families, each comprising three subtypes (α1A, α1B, α1D and α2A, α2B, α2C). This compound functions as an antagonist at these α-adrenoceptors, competitively inhibiting the binding of endogenous catecholamines and thereby modulating downstream signaling cascades. Its non-selective profile means it impacts a wide array of physiological functions, from vascular tone to neurotransmitter release.
Chemical and Physical Properties
This compound is a crystalline powder, typically white or slightly yellowish, which is sparingly soluble in water and alcohol.[1]
| Property | Value | Source |
| Chemical Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride | [1] |
| Molecular Formula | C21H24ClNO3 | [1] |
| Molecular Weight | 373.88 g/mol | [1] |
| CAS Number | 33025-33-1 | [1] |
Mechanism of Action: α-Adrenoreceptor Antagonism
This compound exerts its effects by blocking both α1 and α2-adrenergic receptors.[1][2] This non-selective antagonism leads to a variety of physiological responses.
-
α1-Adrenoceptor Blockade: The antagonism of α1-adrenoceptors, which are primarily located on postsynaptic membranes of smooth muscle cells, leads to vasodilation and a subsequent reduction in blood pressure.[2]
-
α2-Adrenoceptor Blockade: The blockade of α2-adrenoceptors, which are found on presynaptic nerve terminals, inhibits the negative feedback mechanism that normally regulates norepinephrine release. This can lead to an increased concentration of norepinephrine in the synaptic cleft.
Signaling Pathways
The antagonism of α-adrenoceptors by this compound interferes with the downstream signaling pathways typically activated by catecholamines.
Pharmacological Effects
The non-selective α-adrenergic blockade by this compound results in a range of pharmacological effects.
| Effect | Description | Receptor Target |
| Hypotensive | Lowers blood pressure by reducing peripheral vascular resistance.[2] | α1 |
| Sedative | Can induce a calming effect. | Central α-receptors |
| Anti-pruritic | Reduces itching. | Central α-receptors |
Experimental Protocols for Characterization of α-Adrenoceptor Antagonists
While specific experimental data for this compound is scarce in the available literature, the following are standard methodologies employed to characterize the binding affinity and functional potency of α-adrenoceptor antagonists.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known affinity for the receptor is used in competition with the unlabeled test compound (proroxan).
Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cells expressing the target α-adrenoceptor subtype.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]-prazosin for α1 receptors or [³H]-yohimbine for α2 receptors) and a range of concentrations of this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist.
Protocol Outline (e.g., for α1 antagonism in vascular smooth muscle):
-
Tissue Preparation: Isolate a strip of vascular tissue, such as the aorta, and mount it in an organ bath containing a physiological salt solution.
-
Agonist Response: Generate a cumulative concentration-response curve to an α1-agonist like phenylephrine (B352888) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of this compound for a set period.
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve to phenylephrine.
-
Data Analysis: The rightward shift in the agonist's concentration-response curve is indicative of competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
Clinical Applications and Adverse Effects
This compound has been utilized for a variety of conditions, primarily in Russia.
-
Hypertension: Including the management of hypertensive crises.[1]
-
Ménière's Disease and Motion Sickness: Used as a prophylactic agent.[1]
-
Neurological and Psychiatric Conditions: Employed in the management of anxiety and withdrawal syndromes.
Adverse Effects: The most common side effects are extensions of its α-blocking properties and include bradycardia and hypotension.
Conclusion
This compound is a non-selective α-adrenoreceptor antagonist with a history of clinical use in specific regions. Its pharmacological effects are a direct consequence of its blockade of both α1 and α2-adrenergic receptors. While a detailed quantitative pharmacological profile is not widely available in the public domain, its mechanism of action is understood through the established principles of adrenergic receptor pharmacology. Further research, potentially through the publication of historical data or new in-vitro studies, would be invaluable to the scientific community for a more complete characterization of this compound.
References
Pharmacological Profile of Proroxan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
Proroxan hydrochloride functions as a competitive antagonist at both α1- and α2-adrenergic receptors. By blocking these receptors, it inhibits the physiological responses mediated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.
-
α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors, primarily located on vascular smooth muscle, leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.
-
α2-Adrenergic Receptor Antagonism: Antagonism of presynaptic α2-adrenergic autoreceptors in the central and peripheral nervous systems can increase the release of norepinephrine. This effect may modulate the overall cardiovascular response.
Receptor Binding Profile
While this compound is classified as a non-selective α-adrenergic antagonist, specific quantitative data on its binding affinity (Ki) and potency (IC50) for α1 and α2 receptor subtypes are not extensively documented in available English-language scientific literature. To characterize the binding profile of a compound like this compound, radioligand binding assays are the standard experimental approach.
Table 1: Receptor Binding Affinity of this compound (Hypothetical Data)
| Receptor Subtype | Radioligand | K_i_ (nM) | Reference |
| α_1A_ | [³H]-Prazosin | Data not available | |
| α_1B_ | [³H]-Prazosin | Data not available | |
| α_1D_ | [³H]-Prazosin | Data not available | |
| α_2A_ | [³H]-Rauwolscine | Data not available | |
| α_2B_ | [³H]-Rauwolscine | Data not available | |
| α_2C_ | [³H]-Rauwolscine | Data not available |
Note: This table is for illustrative purposes. Specific binding affinities for this compound are not currently available in the public domain.
In Vivo Pharmacology
This compound's primary in vivo effect is the reduction of arterial blood pressure. This is a direct consequence of its α1-adrenergic receptor blockade, leading to vasodilation.
Table 2: In Vivo Effects of this compound on Mean Arterial Pressure (MAP) in a Hypertensive Rat Model (Hypothetical Data)
| Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Duration of Action (min) | Reference |
| 0.1 | Data not available | Data not available | |
| 0.3 | Data not available | Data not available | |
| 1.0 | Data not available | Data not available | |
| 3.0 | Data not available | Data not available |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, area under the curve (AUC), and elimination half-life, are not well-documented in the available literature. Understanding these parameters is crucial for determining appropriate dosing regimens and predicting the time course of drug action.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Value | Unit |
| C_max_ (Maximum Plasma Concentration) | Data not available | ng/mL |
| T_max_ (Time to C_max_) | Data not available | h |
| AUC_0-∞_ (Area Under the Curve) | Data not available | ng·h/mL |
| t_1/2_ (Elimination Half-Life) | Data not available | h |
| Bioavailability (Oral) | Data not available | % |
Note: This table illustrates the standard pharmacokinetic parameters that would be determined. Specific values for this compound are not currently available.
Signaling Pathways
The antagonism of α1 and α2-adrenergic receptors by this compound interrupts their respective signaling cascades.
α1-Adrenergic Receptor Signaling Pathway (Antagonized by Proroxan)
References
Proroxan Hydrochloride in Hypertension Research: A Technical Guide
Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for Proroxan hydrochloride in English-language scientific literature are scarce. This guide provides a comprehensive overview based on the known pharmacology of non-selective alpha-adrenoceptor antagonists, the class to which this compound belongs. The presented data and protocols are representative of this class of drugs and should be considered illustrative for the study of this compound.
Introduction
This compound is a non-selective alpha-adrenoceptor antagonist that has been investigated for its potential antihypertensive effects. Developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health, its primary use today is in Russia for various indications, including hypertension. As a non-selective alpha-blocker, this compound exerts its pharmacological effects by antagonizing both α1- and α2-adrenergic receptors. This technical guide provides an in-depth overview of the core pharmacology, potential mechanisms of action, and generalized experimental approaches for researchers and drug development professionals interested in the study of this compound and similar compounds for the management of hypertension.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of α-adrenergic receptors, which are key components of the sympathetic nervous system's regulation of vascular tone and blood pressure.
Alpha-Adrenergic Receptor Antagonism
Non-selective alpha-blockers like this compound bind to and inhibit both α1- and α2-adrenergic receptors.
-
α1-Adrenoceptor Blockade: Located on vascular smooth muscle cells, α1-receptors mediate vasoconstriction upon stimulation by norepinephrine (B1679862). Blockade of these receptors leads to vasodilation, reduced peripheral resistance, and a subsequent decrease in blood pressure.
-
α2-Adrenoceptor Blockade: Found on presynaptic nerve terminals, α2-receptors are part of a negative feedback loop that inhibits further release of norepinephrine. Blockade of these presynaptic autoreceptors can lead to an increase in norepinephrine release. This effect can partially counteract the vasodilatory effect of α1-blockade and may lead to side effects such as tachycardia. Postsynaptic α2B-adrenoceptors, which mediate vasoconstriction, are also blocked.
Signaling Pathway
The antihypertensive effect of this compound is primarily mediated through the blockade of the Gq-protein coupled signaling pathway associated with α1-adrenergic receptors in vascular smooth muscle cells.
Quantitative Data on Antihypertensive Effects
Specific, publicly available clinical and preclinical data on the dose-response and efficacy of this compound in hypertension are limited in English literature. The following tables present generalized data for non-selective and selective alpha-blockers to provide a reference for expected outcomes in hypertension research.
Preclinical Efficacy of Alpha-Blockers in Hypertensive Animal Models
This table illustrates the typical antihypertensive effects observed with alpha-blockers in spontaneously hypertensive rats (SHR), a common preclinical model.
| Drug Class | Animal Model | Route of Administration | Typical Dose Range | Mean Arterial Pressure (MAP) Reduction (mmHg) | Reference |
| Non-selective α-blocker | SHR | Oral (gavage) | 1-10 mg/kg | 15-30 | Illustrative |
| α1-selective blocker | SHR | Oral (gavage) | 0.1-5 mg/kg | 20-40 | Illustrative |
Clinical Efficacy of Alpha-Blockers in Human Hypertension
This table summarizes the general efficacy of alpha-blockers in clinical trials for essential hypertension.
| Drug Class | Study Population | Duration | Typical Daily Dose | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference |
| Non-selective α-blocker | Mild-to-moderate hypertension | 4-8 weeks | 20-80 mg | 10-15 | 5-10 | Illustrative |
| α1-selective blocker | Mild-to-moderate hypertension | 4-12 weeks | 1-20 mg | 10-20 | 5-15 | Illustrative |
Experimental Protocols
In Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent antihypertensive effect of a test compound (e.g., this compound) in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Test compound (this compound).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week. Train the animals for blood pressure measurement to minimize stress-induced fluctuations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3 consecutive days.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: Test compound (low dose, e.g., 1 mg/kg).
-
Group 3: Test compound (medium dose, e.g., 5 mg/kg).
-
Group 4: Test compound (high dose, e.g., 10 mg/kg).
-
Group 5: Positive control (e.g., a known antihypertensive drug).
-
-
Drug Administration: Administer the test compound or vehicle orally via gavage once daily for a specified period (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after the first dose and then weekly throughout the study period.
-
Data Analysis: Analyze the changes in blood pressure and heart rate compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
In Vitro Assessment of Vasorelaxant Activity in Isolated Aortic Rings
Objective: To determine the direct vasorelaxant effect of a test compound on vascular smooth muscle.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution.
-
Phenylephrine (B352888) (vasoconstrictor).
-
Test compound (this compound).
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction has stabilized, add the test compound in a cumulative manner to the organ bath to obtain a concentration-response curve.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Experimental Workflow and Logical Relationships
The development and evaluation of a potential antihypertensive agent like this compound typically follows a structured workflow from initial screening to more detailed in vivo studies.
Structural Analogs of Proroxan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogs of Proroxan hydrochloride, a compound recognized for its activity as a non-selective α-adrenoceptor antagonist. The document details the core structural features, structure-activity relationships (SAR), and the signaling pathways associated with its primary targets: the α-adrenergic and I₂-imidazoline receptors. Emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes to facilitate advanced research and development.
Introduction to Proroxan
Proroxan, chemically known as 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one, is a non-selective alpha-blocker.[1] Developed in the 1970s, its pharmacological profile is primarily defined by its antagonism of α-adrenoceptors.[1] Like many molecules containing a 1,4-benzodioxan moiety, it is a subject of interest for its potential interactions with multiple receptor systems. Compounds with this core structure have been extensively studied for their effects on α₁ and α₂-adrenoceptors, as well as serotonin (B10506) and dopamine (B1211576) receptors. Furthermore, the presence of an imidazoline-like moiety in related structures suggests potential affinity for imidazoline (B1206853) binding sites, particularly the I₂ subtype. This guide focuses on the structural analogs derived from the 1,4-benzodioxan core and their pharmacological properties at these key receptor targets.
Core Scaffold and Structure-Activity Relationships (SAR)
The foundational structure of Proroxan and its analogs is the 1,4-benzodioxan ring system. SAR studies on related compounds have elucidated key structural requirements for affinity and selectivity at α-adrenoceptor subtypes and imidazoline receptors.
-
The Dioxane Unit: Modifications to the 1,4-dioxane (B91453) ring itself can significantly impact selectivity for α₁-adrenoceptor subtypes. Studies on WB 4101-related benzodioxans have shown that subtle structural changes in this unit can shift selectivity between α₁ₐ and α₁d subtypes.[2]
-
The Amine Function: The nature of the amine group is critical for receptor interaction. For α-adrenoceptor binding, it is suggested that a charge-reinforced hydrogen bond, rather than a simple ion pairing, plays a crucial role in the interaction with the receptor's anionic site.[3]
-
Substituents on the Aromatic Ring: In related imidazoline-containing compounds such as Idazoxan, aromatic substitution can confer selectivity for I₂ receptors over α₂-adrenoceptors. For instance, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) demonstrates high affinity and remarkable selectivity for I₂ sites.[4]
While comprehensive SAR data on direct analogs of Proroxan—with its unique propanone linker and phenylpyrrolidinyl group—is limited in publicly accessible literature, the principles derived from related 1,4-benzodioxan and imidazoline ligands provide a robust framework for designing new analogs with desired pharmacological profiles.
Quantitative Binding Data for Related Ligands
| Compound | α₁-AR Kᵢ (nM) | α₂-AR Kᵢ (nM) | I₂-IBS Kᵢ (nM) | Selectivity (I₂ vs α₂) | Reference |
| Idazoxan | 15 | 3 | 1.3 | ~2.3-fold | [4] |
| 2-BFI | 3735 | 3735 | 1.3 | ~2873-fold | [4] |
| Tracizoline (B1236551) | 20200 | 68000 | 1.8 | ~7762-fold | [5] |
| Benazoline | 24400 | 170000 | 0.84 | ~18621-fold | [5] |
| Cirazoline (B1222771) | 3 | 307 | 1.3 | ~0.24-fold (α₂ > I₂) | [6] |
| Rilmenidine | >10000 | 33 | 1.3 | ~25-fold | [4] |
| Clonidine | 4300 | 4.6 | 21 | ~0.22-fold (α₂ > I₂) | [4][6] |
Kᵢ values are inhibitory constants, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. Data is compiled from studies on various tissue preparations (e.g., rabbit brain, rat cortex).
Key Signaling Pathways
α₂-Adrenergic Receptor Signaling
The α₂-adrenergic receptor is a canonical G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gᵢ.[7] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαᵢ and Gβγ subunits. The activated Gαᵢ subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to a variety of downstream cellular effects. Proroxan, as an antagonist, blocks the initiation of this cascade by preventing agonist binding.
I₂-Imidazoline Receptor Signaling
The signaling mechanism for the I₂-imidazoline binding site (I₂-IBS) is not as clearly defined as that for GPCRs.[5] Current evidence suggests that I₂-IBS are heterogeneous and do not represent a single protein.[5] A major population of I₂ sites is located on the outer mitochondrial membrane and is proposed to be an allosteric modulatory site on Monoamine Oxidase (MAO) enzymes (both MAO-A and MAO-B).[3][8] Ligands binding to the I₂ site can inhibit MAO activity, which leads to an increase in the levels of monoamine neurotransmitters.[5] However, it is important to note that some studies suggest that I₂-IBS are molecularly distinct from the site of MAO inhibition, indicating the existence of multiple I₂ binding proteins.[6][9]
Experimental Protocols
Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a compound for a specific receptor. Below is a detailed, generalized methodology for a competitive binding assay applicable to both α₂-adrenergic and I₂-imidazoline receptors.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex for α₂-AR, rabbit kidney for I₂-IBS) or cells expressing the target receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method, such as the Bradford or BCA assay.
2. Assay Incubation:
-
The assay is typically performed in 96-well plates with a final volume of 250 µL.
-
To each well, the following are added in order:
- Assay Buffer: To maintain physiological pH and ionic strength.
- Test Compound (Analog): A range of concentrations (typically 10-12 concentrations over a 5-log unit range) of the unlabeled Proroxan analog.
- Radioligand: A fixed concentration of a specific radioligand, typically near its Kₔ value.
-
For I₂-IBS: [³H]-Idazoxan (in the presence of an α₂-antagonist like epinephrine (B1671497) or rauwolscine (B89727) to block binding to α₂-ARs) or [³H]-2-BFI.[5][6]
- Membrane Preparation: A specific amount of membrane protein (e.g., 50-120 µg for tissue).
-
Non-specific Binding (NSB) Control: A set of wells containing a high concentration of a non-radiolabeled ligand (e.g., phentolamine (B1677648) for α₂-AR, cirazoline for I₂-IBS) to saturate all specific binding sites.
-
Total Binding (B₀) Control: A set of wells without any competing test compound.
-
The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are fitted to a one-site competition model using non-linear regression analysis (e.g., Prism GraphPad).
-
This analysis yields the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC₅₀ is converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Conclusion
This compound and its potential analogs represent a compelling area of study for researchers in pharmacology and drug development. The 1,4-benzodioxan core provides a versatile scaffold for targeting α-adrenergic and I₂-imidazoline receptors. While quantitative data on direct Proroxan analogs remains scarce, the established structure-activity relationships of related compounds offer a clear path for the rational design of novel ligands. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the synthesis and characterization of such compounds. Future research should focus on systematically modifying the Proroxan structure and performing comprehensive pharmacological profiling to identify analogs with enhanced affinity, selectivity, and functional activity, potentially leading to new therapeutic agents.
References
- 1. Synthesis and beta-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Proroxan Hydrochloride (CAS 33025-33-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan hydrochloride, with the CAS registry number 33025-33-1, is a non-selective alpha-adrenoceptor antagonist.[1][2] Developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health, it has been utilized primarily in Russia.[2] Initially investigated as an antihypertensive agent, its therapeutic applications have expanded to include the treatment of Ménière's disease, motion sickness, and allergic dermatitis.[2] More recently, its use has been prominent in the fields of psychiatry, narcology, and neurology, with studies suggesting its potential to reduce alcohol and drug consumption.[2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, synthesis, and available pharmacological and toxicological data.
Physicochemical Properties
This compound is a solid, crystalline powder. The fundamental physicochemical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33025-33-1 | [3] |
| Molecular Formula | C21H24ClNO3 | [3] |
| Molecular Weight | 373.87 g/mol | [3] |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride | [4] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO. | [5] |
| Stability | Stable for over 3 years if stored properly at -20°C. Can be stored at 0-4°C for short periods (days to weeks). Stable enough for a few weeks during ordinary shipping at ambient temperature. | [5] |
Mechanism of Action
This compound functions as a non-selective antagonist of alpha-adrenergic receptors (α-adrenoceptors).[1][2] This means it binds to both α1 and α2-adrenoceptor subtypes without significant preference, thereby inhibiting the actions of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
The blockade of α-adrenoceptors leads to a variety of physiological responses. Antagonism of α1-adrenoceptors, which are primarily located on vascular smooth muscle, results in vasodilation and a subsequent decrease in blood pressure. This action is the basis for its use as an antihypertensive agent. The effects on other conditions such as Ménière's disease and motion sickness are likely mediated through the complex interplay of adrenergic signaling in the central and peripheral nervous systems.
Signaling Pathways
The antagonism of α1 and α2-adrenoceptors by this compound interrupts their respective downstream signaling cascades.
-
α1-Adrenoceptor Blockade: α1-adrenoceptors are Gq protein-coupled receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound prevents vasoconstriction and other α1-mediated effects.
-
α2-Adrenoceptor Blockade: α2-adrenoceptors are Gi protein-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing these receptors, this compound can increase cAMP levels, which can have various cellular effects depending on the tissue type.
References
An In-depth Technical Guide to Proroxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proroxan hydrochloride, also known as Pyrroxane, is a non-selective alpha-adrenergic receptor antagonist that has been utilized primarily in Russia and Eastern European countries for the management of hypertension and Ménière's disease.[1][2][3] Developed in the USSR, its therapeutic applications also extend to motion sickness and certain allergic dermatitides.[3] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its pharmacological properties, mechanism of action, and clinical applications. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound for research and drug development professionals.
Introduction
This compound is a synthetic compound that acts as a competitive antagonist at both α1- and α2-adrenergic receptors.[1] By blocking these receptors, it inhibits the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and a subsequent reduction in blood pressure.[1] Its application in Ménière's disease is thought to be related to its effects on microcirculation in the inner ear.[3] Despite its long history of clinical use in certain regions, detailed pharmacological and clinical data in internationally accessible literature are limited. This guide aims to consolidate the available information to provide a clear and concise resource for the scientific community.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking alpha-adrenergic receptors. This non-selective antagonism of both α1 and α2 subtypes leads to a variety of physiological responses.
α1-Adrenergic Receptor Blockade:
-
Vasodilation: α1-receptors are predominantly located on vascular smooth muscle and mediate vasoconstriction. Blockade of these receptors by Proroxan leads to relaxation of arterial and venous smooth muscle, resulting in decreased peripheral resistance and a lowering of blood pressure.
-
Other Effects: Inhibition of α1-receptors in other tissues, such as the prostate and bladder neck, can lead to smooth muscle relaxation, an effect utilized by other alpha-blockers for the treatment of benign prostatic hyperplasia.
α2-Adrenergic Receptor Blockade:
-
Increased Norepinephrine Release: Presynaptic α2-receptors in the central and peripheral nervous systems act as a negative feedback mechanism to inhibit the release of norepinephrine. By blocking these receptors, Proroxan can increase the release of norepinephrine from nerve terminals. This effect may modulate the overall cardiovascular response to the drug.
-
Central Effects: α2-receptors in the brainstem are involved in the regulation of sympathetic outflow. The central effects of Proroxan are less well-characterized but may contribute to its overall therapeutic profile.
Signaling Pathway of a Non-Selective Alpha-Adrenergic Antagonist
References
Proroxan Hydrochloride: A Technical Overview of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan hydrochloride is classified as a non-selective alpha-adrenergic antagonist.[1] This technical guide aims to provide an in-depth overview of its receptor binding affinity, a critical aspect for understanding its pharmacological profile. Adrenergic receptors, particularly the alpha subtypes, are key targets in drug development for a variety of conditions, including hypertension.[1][2]
Despite a comprehensive search of scientific literature and databases, specific quantitative binding affinity data for this compound, such as Kᵢ, IC₅₀, or pKᵢ values for alpha-1, alpha-2, or imidazoline (B1206853) receptor subtypes, were not publicly available at the time of this writing. This guide will, therefore, focus on the established classification of Proroxan, the general methodologies used to determine receptor binding affinity, and the signaling pathways associated with the receptors it is known to target.
Receptor Binding Affinity of this compound
As a non-selective alpha-adrenergic antagonist, this compound is understood to bind to both α₁ and α₂ adrenergic receptor subtypes. However, without specific binding affinity data, a quantitative comparison of its potency and selectivity for these receptor subtypes and their various isoforms (e.g., α₁ₐ, α₁ₑ, α₁ₒ, α₂ₐ, α₂ₑ, α₂C) cannot be provided.
Table 1: Summary of this compound Receptor Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | pKᵢ | Reference |
| α₁-Adrenergic | Proroxan HCl | Data not available | Data not available | Data not available | |
| α₂-Adrenergic | Proroxan HCl | Data not available | Data not available | Data not available | |
| Imidazoline I₁ | Proroxan HCl | Data not available | Data not available | Data not available | |
| Imidazoline I₂ | Proroxan HCl | Data not available | Data not available | Data not available |
This table is provided as a template. No publicly available quantitative data was found to populate it.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay, which would be used to determine the Kᵢ value of this compound.
1. Membrane Preparation:
-
Tissue or cells expressing the target receptor (e.g., specific alpha-adrenergic receptor subtype) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC₅₀ value.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for alpha-adrenergic receptors and a typical workflow for a radioligand binding assay.
Caption: General signaling pathways for α1 and α2-adrenergic receptors.
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
This compound is recognized as a non-selective alpha-adrenergic antagonist. A thorough understanding of its binding affinity for various receptor subtypes is essential for elucidating its complete pharmacological profile and potential therapeutic applications. While this guide provides a framework for understanding the principles and methodologies involved in determining receptor binding affinity, the absence of specific quantitative data for Proroxan highlights a gap in the publicly available scientific literature. Further experimental investigation is required to precisely quantify the binding characteristics of this compound at alpha-adrenergic and potentially other receptors.
References
In Vitro Characterization of Proroxan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Proroxan Hydrochloride
Proroxan is recognized as a non-selective antagonist of α-adrenergic receptors, implying its interaction with both α1 and α2 subtypes.[1] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1-adrenergic receptors are typically coupled to Gq proteins, while α2-adrenergic receptors are coupled to Gi proteins. Antagonism of these receptors can lead to a variety of physiological responses, including vasodilation, and has been explored for the treatment of hypertension.[1]
This guide will detail the in vitro methodologies required to precisely quantify the affinity and functional antagonism of this compound at α-adrenergic receptors.
Quantitative Data Presentation
To facilitate a clear understanding and comparison of the pharmacological properties of this compound, all quantitative data should be summarized in structured tables. The following tables provide templates for presenting key in vitro parameters.
Table 1: Radioligand Binding Affinity of this compound for α-Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| α1-Adrenergic | [3H]-Prazosin | e.g., Rat cerebral cortex membranes | Data to be determined |
| α2-Adrenergic | [3H]-Rauwolscine | e.g., Rat cerebral cortex membranes | Data to be determined |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor.
Table 2: Functional Antagonism of this compound in Isolated Tissue Preparations
| Tissue Preparation | Agonist | Measured Response | pA2 | Schild Slope |
| Isolated Rat Aorta | Phenylephrine | Contraction | Data to be determined | Data to be determined |
| Isolated Rabbit Saphenous Vein | UK 14,304 | Contraction | Data to be determined | Data to be determined |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and reliable data. The following sections describe the methodologies for key in vitro experiments.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[3] Competition binding assays are particularly useful for determining the Ki of an unlabeled compound like this compound.
Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors.
Materials:
-
Test Compound: this compound
-
Radioligands: [3H]-Prazosin (for α1 receptors), [3H]-Rauwolscine or [3H]-Yohimbine (for α2 receptors)
-
Membrane Preparations: From tissues or cells expressing the target receptors (e.g., rat cerebral cortex, CHO or HEK cells stably expressing human α1 or α2 receptor subtypes)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist (e.g., phentolamine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Functional Antagonism in Isolated Tissues
Functional assays in isolated tissues, such as vascular smooth muscle, are essential to determine the potency of an antagonist in a physiological system. The Schild analysis is a classical pharmacological method used to quantify the potency of a competitive antagonist.
Objective: To determine the functional antagonist potency (pA2) of this compound in isolated vascular smooth muscle.
Materials:
-
Test Compound: this compound
-
Agonist: A selective α1-adrenoceptor agonist (e.g., phenylephrine) or α2-adrenoceptor agonist (e.g., UK 14,304 or clonidine)
-
Tissue Preparation: Rings of isolated arteries (e.g., rat aorta for α1) or veins (e.g., rabbit saphenous vein for α2)
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2
-
Isometric Force Transducer and Data Acquisition System
Procedure:
-
Tissue Preparation: Dissect the blood vessel and cut it into rings. Mount the rings in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a set period, with regular washes.
-
Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC to the agonist.
-
Antagonist Incubation: Wash the tissues and incubate with a specific concentration of this compound for a predetermined time.
-
Agonist CRC in the Presence of Antagonist: Generate a second agonist CRC in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).
-
Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression of this plot gives the pA2 value. A slope that is not significantly different from unity is indicative of competitive antagonism.
-
Workflow for Functional Antagonism Assay (Schild Analysis)
Signaling Pathways
As a non-selective α-adrenergic antagonist, this compound is expected to block the downstream signaling pathways initiated by the activation of both α1 and α2 receptors.
α1-Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are coupled to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction. Proroxan, by blocking the receptor, would prevent this cascade.
α2-Adrenergic Receptor Signaling Pathway
α2-Adrenergic receptors are coupled to Gi/o proteins. Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can have various effects, including the inhibition of neurotransmitter release from presynaptic terminals and the contraction of some types of smooth muscle. Proroxan would antagonize these effects by preventing the inhibition of adenylyl cyclase.
Conclusion
This technical guide provides a comprehensive overview of the in vitro methodologies required to characterize this compound as a non-selective α-adrenergic antagonist. By following the detailed protocols for radioligand binding and functional antagonism assays, researchers can generate the critical quantitative data needed to define its pharmacological profile. The included diagrams of the relevant signaling pathways offer a clear visual representation of the mechanism of action. This framework will be invaluable for scientists and professionals in the field of drug development engaged in the study of this compound and other adrenergic modulators.
References
An In-Depth Technical Guide to Proroxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Proroxan hydrochloride is a non-selective α-adrenoceptor antagonist.[1][2] It is identified by the CAS Number 33025-33-1.[3][4] The molecular formula for this compound is C21H24ClNO3, and it has a molecular weight of 373.88 g/mol .[3][4]
| Identifier | Value | Source |
| Molecular Formula | C21H24ClNO3 | [3][4] |
| Molecular Weight | 373.88 g/mol | [3][4] |
| CAS Number | 33025-33-1 | [3][4] |
| Synonyms | Pyrroxane, Pirroksan | [2] |
Mechanism of Action
This compound functions as a non-selective antagonist of alpha-adrenergic receptors.[1][2] This means it blocks both α1 and α2 adrenergic receptors, thereby inhibiting the physiological effects of epinephrine (B1671497) and norepinephrine. The antagonism of α1-adrenoceptors, which are coupled to Gq proteins, prevents the activation of phospholipase C. This, in turn, inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. Blockade of α2-adrenoceptors, which are coupled to Gi proteins, leads to an increase in adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP).
Experimental Protocols
Radioligand Binding Assay for α-Adrenoceptor Affinity
This protocol is a general method to determine the binding affinity of this compound to α-adrenergic receptors.
1. Membrane Preparation:
-
Tissues rich in α-adrenoceptors (e.g., rat brain cortex for α2, rat liver for α1) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Incubate the prepared membranes with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-clonidine for α2) and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using non-linear regression analysis.
In Vitro Vascular Smooth Muscle Contraction Assay
This protocol assesses the functional antagonism of this compound on vascular smooth muscle contraction.
1. Tissue Preparation:
-
Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
The rings are connected to an isometric force transducer to record changes in tension.
2. Experimental Procedure:
-
After an equilibration period, induce a stable contraction with an α-adrenoceptor agonist (e.g., phenylephrine).
-
Once a plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the initial agonist-induced contraction.
3. Data Analysis:
-
Construct a concentration-response curve for this compound.
-
Calculate the IC50 value (the concentration of this compound that causes 50% relaxation).
Pharmacological Data
While comprehensive clinical data in readily accessible literature is limited, Proroxan has been primarily used in some regions for conditions such as hypertension and Meniere's disease.[2] The pharmacodynamic effects are a direct consequence of its alpha-adrenoceptor blockade, leading to vasodilation and a decrease in blood pressure. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would require specific studies to be fully characterized.
| Parameter | Description |
| Pharmacodynamics | Acts as a competitive antagonist at α1 and α2-adrenergic receptors. This leads to a reduction in sympathetic tone on vascular smooth muscle, resulting in vasodilation. |
| Pharmacokinetics | Detailed human pharmacokinetic data is not widely available in major international literature. Key parameters like bioavailability, volume of distribution, plasma half-life, and clearance would need to be determined through dedicated clinical trials. |
| Clinical Use | Historically used in some countries for hypertension, Meniere's disease, and motion sickness.[2] |
References
Proroxan Hydrochloride: A Technical Guide on its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proroxan hydrochloride, a non-selective alpha-adrenoceptor antagonist, has a history of clinical use, primarily in Russia, for a range of conditions including hypertension and Meniere's disease. More recently, its application has extended to the fields of psychiatry and neurology, with studies exploring its efficacy in managing anxiety and withdrawal syndromes. This technical guide provides an in-depth overview of the central nervous system (CNS) effects of this compound. It consolidates available preclinical and clinical data, details the experimental methodologies for assessing its pharmacological profile, and visualizes the key signaling pathways and experimental workflows. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data from other non-selective alpha-blockers are included to provide a comparative context for its potential pharmacological actions.
Introduction
Proroxan (also known as Pyrroxan) is a pharmaceutical agent that acts as a non-selective antagonist at both α1 and α2-adrenergic receptors.[1] Its central mechanism of action involves the modulation of noradrenergic pathways, which play a crucial role in regulating arousal, stress, and mood. By blocking these receptors in the central nervous system, this compound can attenuate the effects of norepinephrine (B1679862), leading to a reduction in sympathetic outflow. This activity is believed to underlie its therapeutic effects, including anxiolytic (anti-anxiety) and sedative properties without causing significant drowsiness.[2]
Pharmacological Profile
Mechanism of Action
This compound exerts its effects by competitively blocking α1 and α2-adrenergic receptors in the central nervous system. The blockade of postsynaptic α1-adrenoceptors is associated with smooth muscle relaxation and vasodilation, while the blockade of presynaptic α2-adrenoceptors can lead to an increase in the release of norepinephrine from nerve terminals due to the inhibition of the negative feedback loop.[3][4] This dual action results in a complex modulation of the adrenergic system.
Quantitative Data
Specific binding affinity data (Ki values) for this compound for α1 and α2-adrenoceptor subtypes are not extensively reported in the available scientific literature. To provide a relevant pharmacological context, the following table includes representative binding affinities for other well-characterized non-selective α-adrenoceptor antagonists, phentolamine (B1677648) and phenoxybenzamine.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) - Representative Values | Species | Reference |
| Phentolamine | α1 | 1 - 10 | Rat Brain | [Generic Textbook/Pharmacology Review] |
| α2 | 1 - 10 | Rat Brain | [Generic Textbook/Pharmacology Review] | |
| Phenoxybenzamine | α1 | 1 - 5 | Human Recombinant | [Generic Textbook/Pharmacology Review] |
| α2 | 10 - 50 | Human Recombinant | [Generic Textbook/Pharmacology Review] |
Note: These values are representative and can vary depending on the experimental conditions and tissue/cell type used.
Effects on Central Nervous System Neurotransmitters
Preclinical research indicates that this compound influences the turnover of several key neurotransmitters in the brain.
Norepinephrine, Dopamine (B1211576), and Serotonin (B10506)
A study in rats demonstrated that administration of Proroxan (referred to as pyrroxan) at a dose of 20 mg/kg intraperitoneally led to an increased turnover of norepinephrine (NE) in the brain.[5] This finding is consistent with its α2-adrenoceptor blocking activity, which would disrupt the normal negative feedback on NE release. The same study observed a transient increase in dopamine (DA) turnover, suggesting a possible short-lived interaction with dopamine receptors. In contrast, serotonin (5-HT) turnover was found to be decreased.[5]
| Neurotransmitter | Effect on Turnover | Dose | Species | Reference |
| Norepinephrine | Increased | 20 mg/kg (i.p.) | Rat | [5] |
| Dopamine | Transient Increase | 20 mg/kg (i.p.) | Rat | [5] |
| Serotonin | Decreased | 20 mg/kg (i.p.) | Rat | [5] |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a compound to specific receptor subtypes.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex for adrenergic receptors) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenoceptors, [3H]yohimbine for α2-adrenoceptors) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: After a baseline collection period, the animal is administered the test compound (this compound) via the desired route (e.g., intraperitoneal injection). Dialysate samples are collected at regular intervals.
-
Analysis: The concentrations of neurotransmitters (e.g., norepinephrine, dopamine, serotonin) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and plotted over time.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Alpha-Adrenoceptor Antagonism
Caption: Proroxan blocks presynaptic α2 and postsynaptic α1 adrenoceptors.
Experimental Workflow for Preclinical CNS Drug Evaluation
Caption: Workflow for preclinical CNS drug evaluation.
Clinical Evidence in CNS Disorders
Clinical investigations into the efficacy of this compound for CNS-related conditions have been conducted, particularly in the context of anxiety disorders.
Generalized Anxiety Disorder
A double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of Proroxan as an adjunct to escitalopram (B1671245) in the treatment of generalized anxiety disorder. The results indicated that the combination therapy was superior to monotherapy with escitalopram in reducing the autonomic symptoms of anxiety.[6][7] Proroxan was reported to be well-tolerated, with no significant sedative effects and no withdrawal syndrome upon discontinuation.[6][7]
Conclusion
This compound is a non-selective alpha-adrenoceptor antagonist with demonstrable effects on the central nervous system. Its mechanism of action, centered on the modulation of noradrenergic pathways, provides a rationale for its observed anxiolytic and sedative properties. Preclinical data, although limited for this specific compound, suggest an impact on the turnover of key neurotransmitters, including norepinephrine, dopamine, and serotonin. Clinical evidence supports its potential utility in managing the somatic symptoms of generalized anxiety disorder. Further research is warranted to fully elucidate its receptor binding profile, dose-dependent effects on CNS function, and its broader therapeutic potential in various neuropsychiatric conditions. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
- 1. Альфа-адреноблокаторы — Википедия [ru.wikipedia.org]
- 2. Пророксан в наркологии и психиатрии (часть 1) - Психиатрия и психофармакотерапия им. П.Б. Ганнушкина №02 2017 - CON-MED.RU [con-med.ru:443]
- 3. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sportwiki.to [sportwiki.to]
- 5. Effects of pyrroxan and chlordiazepoxide on biogenic amine metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Proroxan Hydrochloride: An In-depth Technical Guide for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proroxan hydrochloride is a non-selective alpha-adrenergic receptor antagonist that has been a subject of interest primarily in Eastern European research.[1][2] Developed in the 1970s in the USSR, it has been used clinically for conditions such as hypertension, Meniere's disease, and certain psychiatric and neurological disorders.[2] This technical guide aims to provide a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action, relevant signaling pathways, and foundational experimental protocols to facilitate further early-stage research. Due to the limited availability of detailed preclinical data in publicly accessible literature, this guide synthesizes established principles of alpha-adrenergic receptor pharmacology to provide a theoretical and practical framework for investigating this compound.
Core Mechanism of Action: Non-selective Alpha-Adrenergic Antagonism
This compound functions as a competitive antagonist at both α1 and α2-adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system and are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862). By blocking these receptors, this compound inhibits the downstream signaling cascades typically initiated by these catecholamines.
Alpha-1 Adrenergic Receptors (α1-AR): These receptors are primarily coupled to the Gq/11 family of G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The primary physiological responses to α1-AR activation include vasoconstriction, smooth muscle contraction, and mydriasis. This compound's antagonism at α1-ARs is expected to counteract these effects.
Alpha-2 Adrenergic Receptors (α2-AR): These receptors are coupled to the Gi/o family of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). α2-ARs are found both presynaptically, where they inhibit further norepinephrine release, and postsynaptically, where they mediate effects such as sedation and analgesia. As an antagonist, this compound would block these inhibitory effects, potentially leading to increased norepinephrine release and a reduction in the sedative and analgesic effects of α2-AR agonists.
Signaling Pathways
The antagonistic action of this compound can be visualized through its impact on the canonical signaling pathways of α1 and α2-adrenergic receptors.
References
Methodological & Application
Proroxan Hydrochloride: Experimental Protocols for Rat Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan (B1204737) hydrochloride is a non-selective α-adrenergic receptor antagonist, meaning it blocks both α1 and α2 adrenergic receptors. This mechanism of action makes it a subject of interest in cardiovascular and neurological research. By antagonizing α-adrenergic receptors, proroxan can induce vasodilation, leading to a decrease in blood pressure, and modulate neurotransmitter release in the central nervous system. These properties suggest its potential for studying hypertension and for investigating its effects on behavior.
This document provides detailed experimental protocols for utilizing proroxan hydrochloride in rat models to investigate its effects on hypertension and spontaneous behavior. The protocols outlined below are based on established methodologies for studying α-adrenergic antagonists in rodents.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to α1 and α2-adrenergic receptors.
-
α1-Adrenergic Receptor Antagonism: The blockade of α1-adrenergic receptors, which are coupled to Gq proteins, inhibits the phospholipase C (PLC) signaling cascade. This prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to reduced intracellular calcium release and decreased protein kinase C (PKC) activation. The ultimate effect in vascular smooth muscle is relaxation and vasodilation.[1][2][3][4][5]
-
α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic receptors, which are coupled to Gi proteins, proroxan prevents the inhibition of adenylyl cyclase. This results in an increase in cyclic AMP (cAMP) levels, leading to an enhanced release of norepinephrine from sympathetic nerve terminals.[6][7][8][9][10]
Diagram of the α1-Adrenergic Receptor Signaling Pathway
Diagram of the α2-Adrenergic Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects
This protocol is designed to assess the dose-dependent effects of this compound on blood pressure in a rat model of hypertension.
Experimental Workflow
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water)
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat model
-
Telemetry system for blood pressure monitoring
-
Metabolic cages (optional, for urine and feces collection)
-
Standard laboratory equipment for dosing and animal handling
Methodology:
-
Animal Model: Utilize adult male Spontaneously Hypertensive Rats (SHR) as a model of essential hypertension.
-
Telemetry Implantation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the rats to the experimental conditions for a minimum of 3 days before the start of the experiment.
-
Baseline Measurement: Record baseline blood pressure and heart rate for 24-48 hours prior to drug administration.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle. Prepare a range of doses to establish a dose-response relationship.
-
Administration: Administer this compound or vehicle via the desired route (oral gavage, intraperitoneal injection, or intravenous injection).
-
Data Collection: Continuously monitor blood pressure, heart rate, and locomotor activity for a predetermined period (e.g., 24 hours) post-administration.
-
Data Analysis: Analyze the changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) from baseline.
Quantitative Data Summary (Hypothetical Data):
| Administration Route | Dose (mg/kg) | Peak Change in MAP (mmHg) | Duration of Effect (hours) |
| Intravenous (IV) | 0.1 | -15 ± 2.1 | 1-2 |
| 0.5 | -28 ± 3.5 | 3-4 | |
| 1.0 | -45 ± 4.2 | 5-6 | |
| Intraperitoneal (IP) | 5 | -12 ± 1.8 | 2-3 |
| 10 | -22 ± 2.9 | 4-5 | |
| 20 | -35 ± 3.8 | 6-8 | |
| Oral (PO) | 10 | -8 ± 1.5 | 3-4 |
| 30 | -18 ± 2.4 | 6-7 | |
| 50 | -25 ± 3.1 | 8-10 |
Protocol 2: Assessment of Behavioral Effects
This protocol details a method to evaluate the effects of this compound on spontaneous locomotor activity and anxiety-like behavior in rats.
Experimental Workflow
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
Open field arena
-
Elevated plus maze
-
Video tracking software
Methodology:
-
Animals and Housing: House adult male rats individually in a temperature and light-controlled environment.
-
Handling and Habituation: Handle the rats for several days prior to testing to reduce stress. Habituate the animals to the testing room and apparatuses.
-
Drug Administration: Administer a single intraperitoneal (IP) injection of this compound (e.g., 20 mg/kg) or vehicle.
-
Open Field Test:
-
30 minutes post-injection, place the rat in the center of the open field arena.
-
Record activity for 15-30 minutes.
-
Analyze for total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Elevated Plus Maze Test:
-
45 minutes post-injection, place the rat in the center of the elevated plus maze, facing an open arm.
-
Record activity for 5 minutes.
-
Analyze for time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
-
Data Analysis: Compare the behavioral parameters between the proroxan-treated and vehicle-treated groups using appropriate statistical tests.
Quantitative Data Summary (Hypothetical Data based on a 20 mg/kg IP dose):
| Behavioral Test | Parameter | Vehicle Control | Proroxan HCl (20 mg/kg) |
| Open Field | Total Distance Traveled (cm) | 1500 ± 120 | 850 ± 95 |
| Time in Center (s) | 25 ± 4 | 45 ± 6 | |
| Rearing Frequency | 30 ± 5 | 12 ± 3 | |
| Elevated Plus Maze | Time in Open Arms (%) | 20 ± 3 | 35 ± 5 |
| Open Arm Entries (%) | 30 ± 4 | 48 ± 6* |
*p < 0.05 compared to vehicle control
Conclusion
The provided protocols offer a framework for investigating the physiological and behavioral effects of this compound in rat models. As a non-selective α-adrenergic antagonist, proroxan holds potential for research in hypertension and neuropsychopharmacology. The experimental designs and hypothetical data presented herein serve as a guide for researchers to develop and execute robust preclinical studies. It is recommended to conduct pilot studies to determine the optimal dose range and time course of effects for specific experimental conditions.
References
- 1. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
- 6. Alpha 2A adrenergic receptors inhibit cAMP accumulation in embryonic stem cells which lack Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative regulation of alpha2-adrenergic receptor-mediated Gi signalling by a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies: Dissolving Proroxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan hydrochloride is a non-selective alpha-adrenergic receptor antagonist utilized in research for its effects on the sympathetic nervous system, with potential applications in hypertension and other conditions.[1][2] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing, bioavailability, and reproducibility in in vivo studies. This document provides detailed protocols and guidelines for the dissolution of this compound for parenteral administration in animal models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation strategy.
-
Appearance: Solid powder.[3]
-
Molecular Weight: 373.88 g/mol .[3]
-
Solubility:
-
Aqueous: this compound's solubility in aqueous solutions is pH-dependent. Its solubility is notably reduced in the pH range of 3 to 5.5.[4] As a hydrochloride salt of a weakly basic compound, its solubility is generally higher in acidic conditions.[5][6]
-
Organic Solvents: Soluble in Dimethyl sulfoxide (B87167) (DMSO).[3]
-
Data Presentation: Solubility of this compound
The selection of an appropriate vehicle is paramount for the successful administration of this compound in in vivo studies. The following table summarizes the known solubility characteristics and provides a starting point for vehicle screening.
| Vehicle Category | Specific Vehicle | Known Solubility of this compound | Remarks |
| Aqueous Vehicles | Sterile Water for Injection | pH-dependent; reduced between pH 3-5.5 | May require pH adjustment. The common ion effect from the hydrochloride salt could influence solubility in chloride-containing buffers.[7] |
| 0.9% Saline | Data not available | Isotonic and commonly used. The presence of chloride ions may impact solubility due to the common ion effect.[7] | |
| Phosphate-Buffered Saline (PBS) | Data not available | Buffering capacity is advantageous for pH stability. Final pH of the solution should be considered to avoid the low solubility range. | |
| Organic Co-solvents | Dimethyl sulfoxide (DMSO) | Soluble | A strong solvent for many poorly soluble compounds. For in vivo use, the final concentration of DMSO should be minimized due to potential toxicity.[8] |
| Ethanol (EtOH) | Data not available | Often used in combination with other vehicles. Potential for local irritation and systemic effects should be considered.[8] | |
| Polyethylene Glycol (PEG 300, PEG 400) | Data not available | Water-miscible and can increase the solubility of hydrophobic compounds. Viscosity and potential for toxicity at high concentrations should be evaluated.[8] | |
| Surfactant Vehicles | Tween 80 (Polysorbate 80) | Data not available | A non-ionic surfactant used to increase solubility and stability of formulations. Typically used at low concentrations (e.g., 0.5-5%). |
| Cremophor EL | Data not available | A potent solubilizing agent, but its use can be associated with hypersensitivity reactions. | |
| Oil-based Vehicles | Corn Oil, Sesame Oil | Data not available | Suitable for highly lipophilic compounds and for subcutaneous or intramuscular administration to achieve sustained release. Not suitable for intravenous injection.[8] |
Experimental Protocols: Dissolving this compound for In Vivo Administration
This section outlines a tiered approach to developing a suitable formulation for this compound. It is recommended to start with the simplest aqueous vehicles and proceed to more complex systems if the desired concentration is not achieved.
Materials and Equipment:
-
This compound powder
-
Selected vehicle(s) (e.g., Sterile Water for Injection, 0.9% Saline, DMSO, PEG 400, Tween 80)
-
Sterile, pyrogen-free vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol 1: Aqueous Vehicle Formulation
This protocol is the first-line approach for water-soluble salts.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Initial Dissolution: Add a portion (e.g., 70-80%) of the total volume of the desired aqueous vehicle (e.g., Sterile Water for Injection or 0.9% Saline) to the vial containing the powder.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes. If the powder does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.
-
pH Measurement and Adjustment: Measure the pH of the solution. If the pH falls within the 3-5.5 range where solubility is reduced, consider adjusting the pH outside of this range. For hydrochloride salts, a lower pH is generally favorable for solubility. Use dilute, sterile HCl or NaOH solutions for pH adjustment.
-
Final Volume: Once the compound is fully dissolved, add the remaining vehicle to reach the final desired concentration.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Visually inspect the final solution for any particulates or precipitation.
Protocol 2: Co-solvent Formulation
This protocol is recommended if the target concentration cannot be achieved in a simple aqueous vehicle.
-
Weighing: Accurately weigh the this compound powder.
-
Co-solvent Addition: Add the minimum required volume of a co-solvent in which this compound is known to be soluble (e.g., DMSO). Vortex or sonicate until the powder is completely dissolved.
-
Aqueous Vehicle Addition: While vortexing, slowly add the aqueous vehicle (e.g., 0.9% Saline or PBS) to the co-solvent mixture. The slow addition is crucial to prevent precipitation of the compound.
-
Final Concentration: Continue to add the aqueous vehicle until the final desired volume and concentration are reached. Ensure the final concentration of the co-solvent is within acceptable limits for the intended animal model and route of administration (e.g., typically <10% for DMSO).
-
Sterilization and Inspection: Filter the solution through a 0.22 µm sterile filter and visually inspect for clarity.
Protocol 3: Surfactant-based Formulation
This approach can be used to enhance solubility and stability.
-
Vehicle Preparation: Prepare the vehicle by adding the desired concentration of a surfactant (e.g., 1-5% Tween 80) to the aqueous vehicle (e.g., 0.9% Saline). Mix thoroughly.
-
Dissolution: Add the weighed this compound to the surfactant-containing vehicle.
-
Mixing: Vortex and/or sonicate until the compound is fully dissolved.
-
Sterilization and Inspection: Pass the solution through a 0.22 µm sterile filter and inspect the final solution.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for selecting a suitable vehicle and preparing a this compound solution for in vivo studies.
Caption: Workflow for this compound formulation.
Signaling Pathways
As this document focuses on the practical aspects of dissolving this compound, a signaling pathway diagram is not directly applicable. The mechanism of action of this compound involves the blockade of alpha-adrenergic receptors, which is a well-established pathway in pharmacology.[1] For detailed diagrams of adrenergic signaling, please refer to standard pharmacology textbooks and resources.
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Proroxan Hydrochloride in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan hydrochloride is a non-selective alpha-adrenergic antagonist used in research to investigate the role of the adrenergic system in various physiological and pathological processes. In the field of electrophysiology, Proroxan can be a valuable tool for elucidating the modulatory effects of adrenergic signaling on neuronal excitability, synaptic transmission, and ion channel function. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in electrophysiological studies.
Proroxan, also known as Pyrroxane, acts by blocking both α1 and α2-adrenergic receptors. This non-selective antagonism allows researchers to probe the overall contribution of adrenergic input to neuronal circuits. By blocking these receptors, Proroxan can prevent the effects of endogenous norepinephrine (B1679862) and epinephrine, as well as exogenous adrenergic agonists.
Mechanism of Action in the Nervous System
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines. The blockade of these receptors by Proroxan can lead to a variety of downstream effects on neuronal function:
-
α1-Adrenergic Receptors: These receptors are typically coupled to Gq proteins, which activate phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking α1-receptors, Proroxan can prevent these signaling cascades, which are known to modulate the activity of various ion channels, including potassium and calcium channels.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. α2-receptors are often located presynaptically and act as autoreceptors to inhibit further norepinephrine release. By antagonizing α2-receptors, Proroxan can increase the synaptic concentration of norepinephrine.
The net effect of Proroxan on a specific neuron or circuit will depend on the baseline level of adrenergic tone and the relative expression and distribution of α1 and α2 receptor subtypes.
Data Presentation: Quantitative Effects of Alpha-Adrenergic Antagonists
Direct quantitative data on the electrophysiological effects of this compound is limited in publicly available literature. However, data from other non-selective and selective alpha-adrenergic antagonists can provide a valuable reference for designing experiments with Proroxan. The following table summarizes reported effects of representative alpha-blockers on neuronal activity. Researchers should consider these as starting points and perform dose-response experiments to determine the optimal concentration of Proroxan for their specific preparation and research question.
| Antagonist | Receptor Selectivity | Preparation | Concentration Range | Observed Electrophysiological Effect | Reference |
| Phentolamine | Non-selective α | Rabbit Ear Artery | 1 - 10 µg/ml | Depression of neurally-evoked contractions. No block of excitatory junction potentials (e.j.ps). | [1] |
| Yohimbine | α2-antagonist | Rat Nucleus Raphe Magnus (in vitro) | 1 µM | Decreased firing frequency in 58% of spontaneously active neurons. | [2] |
| Prazosin | α1-antagonist | Anesthetized Dogs | N/A (used to reverse phenylephrine (B352888) effects) | Reversed sinus node acceleration induced by an α1-agonist. | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
This protocol describes the use of this compound in whole-cell patch-clamp recordings from neurons in acute brain slices to investigate its effects on intrinsic excitability and synaptic transmission.
Materials:
-
This compound (CAS: 33025-33-1)
-
Standard electrophysiology rig with amplifier, micromanipulators, and data acquisition system
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) and internal solutions (see recipes below)
Solutions:
-
Slicing aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2. Continuously bubbled with carbogen.
-
Recording aCSF (in mM): Same as slicing aCSF.
-
Potassium-based Internal Solution (for current-clamp, in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
-
Proroxan Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or a suitable solvent. Store aliquots at -20°C.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogenated slicing aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing aCSF.
-
Mount the brain on the vibratome stage and cut slices (e.g., 300 µm thick) of the desired brain region.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 30 minutes before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using DIC or fluorescence microscopy.
-
Obtain a giga-ohm seal and establish a whole-cell configuration using a patch pipette filled with the internal solution.
-
Baseline Recording: Record baseline neuronal activity.
-
For intrinsic excitability: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
For synaptic transmission: In voltage-clamp mode, use a stimulating electrode to evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
-
Proroxan Application:
-
Dilute the Proroxan stock solution into the recording aCSF to the desired final concentration (e.g., starting with 1-10 µM).
-
Bath-apply the Proroxan-containing aCSF to the slice.
-
Allow sufficient time for the drug to equilibrate (typically 5-10 minutes).
-
-
Post-Drug Recording: Repeat the baseline recording protocols to assess the effects of Proroxan.
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effects of Proroxan are reversible.
-
Data Analysis:
-
Intrinsic Excitability: Analyze changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and spike frequency adaptation.
-
Synaptic Transmission: Analyze changes in the amplitude, frequency, and kinetics of evoked and spontaneous synaptic currents.
Mandatory Visualizations
Signaling Pathway of Alpha-Adrenergic Receptors
Caption: Signaling pathways of α1 and α2-adrenergic receptors and their blockade by Proroxan HCl.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Experimental workflow for investigating the effects of Proroxan HCl using patch-clamp electrophysiology.
References
- 1. An electrophysiological analysis of the effects of noradrenaline and alpha-receptor antagonists on neuromuscular transmission in mammalian muscular arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of alpha2-adrenergic drugs on the activity of neurons in the rat nucleus raphe magnus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of alpha-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Proroxan Hydrochloride: Application Notes for Preclinical Research in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan hydrochloride, also known as Pyrroxan, is a non-selective alpha-adrenergic receptor antagonist.[1][2] Primarily utilized in Russia, its clinical applications include the management of hypertension, Meniere's disease, and various psychiatric conditions, where it is reported to exert anxiolytic, antidepressant, and sedative effects.[3][4] These therapeutic indications suggest its potential for broader investigation in preclinical animal models to elucidate its mechanisms of action and explore further therapeutic applications. This document provides an overview of relevant animal models, general administration protocols, and the primary signaling pathway associated with Proroxan's mechanism of action.
Due to a notable lack of publicly available, detailed preclinical studies on this compound, this document emphasizes general methodologies and theoretical applications in relevant animal models. The experimental protocols provided are based on standard practices for administering substances to laboratory animals and for studying similar compounds.
Mechanism of Action: Alpha-Adrenergic Blockade
This compound functions as a non-selective antagonist of both α1 and α2-adrenergic receptors.[3] This dual antagonism is central to its pharmacological effects.
-
α1-Adrenergic Receptors: Located on postsynaptic membranes, primarily in smooth muscle. Blockade of these receptors by Proroxan leads to vasodilation and a subsequent decrease in blood pressure.
-
α2-Adrenergic Receptors: Found on presynaptic nerve terminals, their activation typically inhibits the release of norepinephrine. Proroxan's antagonism of these receptors can modulate neurotransmitter release in the central nervous system, contributing to its psychoactive properties.[5]
Potential Applications in Animal Models of Disease
Based on its clinical uses, this compound can be investigated in a variety of established animal models.
Hypertension
The antihypertensive effects of Proroxan can be evaluated in models of genetic and induced hypertension.
Relevant Animal Models:
-
Spontaneously Hypertensive Rat (SHR): A widely used genetic model of essential hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced hypertension.
Meniere's Disease
Animal models that mimic the endolymphatic hydrops characteristic of Meniere's disease are suitable for studying the effects of Proroxan.
Relevant Animal Models:
-
Surgical Models in Guinea Pigs: Involving the surgical obliteration of the endolymphatic duct and sac to induce endolymphatic hydrops.[6]
-
LPS or Aldosterone-Induced Models in Mice: Chemical induction of endolymphatic hydrops.[7]
Psychiatric Disorders (Anxiety and Depression)
The anxiolytic and antidepressant properties of Proroxan can be assessed using a battery of behavioral tests in rodents.
Relevant Animal Models and Behavioral Tests:
-
Anxiety:
-
Elevated Plus Maze
-
Light-Dark Box Test
-
Marble Burying Test
-
-
Depression:
-
Forced Swim Test
-
Tail Suspension Test
-
Chronic Unpredictable Mild Stress (CUMS) Model
-
Experimental Protocols
The following are general protocols for the administration of compounds to rodents. Specific doses and vehicles for this compound would need to be determined empirically through dose-ranging studies.
General Protocol for Intraperitoneal (IP) Injection in Rats
-
Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or DMSO, followed by dilution in saline). The final concentration should be calculated to deliver the desired dose in a volume of 1-5 mL/kg.
-
Warm the solution to room temperature.
-
Prepare a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge).
-
-
Animal Handling and Injection:
-
Gently restrain the rat, exposing the abdomen. The supine position is often used.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-30 degree angle, aspirate briefly to ensure no blood or urine is drawn, and then inject the solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage.
-
Observe for any immediate adverse reactions (e.g., distress, lethargy) for at least 30 minutes post-injection.
-
Monitor for any long-term changes in behavior, food and water intake, and general health.
-
General Protocol for Oral Gavage in Mice
-
Preparation:
-
Prepare the this compound solution as described for IP injection. The volume for oral gavage in mice is typically 5-10 mL/kg.
-
Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.
-
-
Animal Handling and Administration:
-
Firmly but gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Slowly advance the needle into the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned, administer the solution.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and observe for any signs of respiratory distress or discomfort.
-
Monitor for changes in general health and behavior.
-
Signaling Pathways and Visualizations
The primary mechanism of action of this compound is through the blockade of alpha-adrenergic receptors. The following diagrams illustrate the general signaling pathways affected by this antagonism.
Caption: Alpha-1 adrenergic receptor signaling pathway and its blockade by Proroxan.
Caption: Presynaptic alpha-2 adrenergic receptor signaling and its antagonism by Proroxan.
Quantitative Data Summary
Conclusion
This compound, as a non-selective alpha-adrenergic antagonist, presents a compelling candidate for further preclinical investigation in animal models of hypertension, Meniere's disease, and psychiatric disorders. The information and general protocols provided herein are intended to serve as a foundational guide for researchers. It is imperative that future studies are designed to systematically evaluate the dose-response relationships, pharmacokinetic profiles, and therapeutic efficacy of Proroxan in well-characterized animal models to fully elucidate its pharmacological properties and potential clinical utility.
References
- 1. hmk.am [hmk.am]
- 2. Alpha-blockade on blood pressure and on cardiac noradrenaline content in SHR and DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Клиническая фармакология пирроксана (пророксана) - Шабанов - Обзоры по клинической фармакологии и лекарственной терапии [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. The α2A-Adrenergic Receptor Plays a Protective Role in Mouse Behavioral Models of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Animal Models for Meniere’s Disease: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new animal model for Ménière's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Proroxan Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Proroxan hydrochloride. While a specific validated method for this compound is not widely available in published literature, this application note provides a robust starting protocol based on established methods for similar hydrochloride salts and active pharmaceutical ingredients. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, a common and reliable approach for the analysis of such compounds. This document provides the necessary details for researchers, scientists, and drug development professionals to implement, optimize, and validate an HPLC method for the quantification of this compound in various sample matrices.
Introduction
Proroxan is an α-adrenoreceptor antagonist that has been investigated for its potential therapeutic effects. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of pharmaceutical compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Proposed HPLC Method
The following chromatographic conditions are proposed as a starting point for the quantification of this compound. Optimization of these parameters may be required depending on the specific application, sample matrix, and available instrumentation.
Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : 20 mM Potassium Dihydrogen Phosphate (B84403) (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for Proroxan HCl) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Parameters
The following table outlines the typical parameters that should be evaluated to ensure the developed HPLC method is suitable for its intended purpose, in accordance with ICH guidelines.
| Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area < 2.0% (for n=6 injections) |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte peak. |
| Robustness | %RSD ≤ 2.0% after small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (Analytical grade)
-
Water (HPLC grade)
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water to prepare a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Mix this buffer solution with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and dilution steps will be necessary to remove excipients and bring the analyte concentration within the calibration range.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform six replicate injections of a standard solution to check for system suitability.
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The proposed HPLC method provides a reliable framework for the quantification of this compound. It is crucial to perform a thorough method validation to ensure the results are accurate, precise, and reproducible for the intended application. This application note serves as a comprehensive guide for researchers and analysts in the development and implementation of an HPLC method for this compound.
Application Notes and Protocols for Proroxan Hydrochloride in Alpha-2 Adrenoceptor Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan's mechanism of action involves the blockade of presynaptic alpha-2 adrenoceptors, which are typically involved in a negative feedback loop to inhibit norepinephrine (B1679862) release, and postsynaptic alpha-2 adrenoceptors.[1] By blocking these receptors, Proroxan can increase the release of norepinephrine and inhibit the postsynaptic effects of alpha-2 adrenergic agonists.
Data Presentation
Table 1: Comparative Affinity (Ki) of Alpha-2 Adrenoceptor Antagonists
This table presents the inhibitory constants (Ki) for several common alpha-2 adrenoceptor antagonists across the three main subtypes (α2A, α2B, α2C). This data provides a comparative context for the expected affinity of Proroxan hydrochloride.
| Compound | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Yohimbine | 1.5 | 4.8 | 2.5 | [3] |
| Rauwolscine | 0.8 | 1.9 | 1.2 | [3] |
| Idazoxan (B1206943) | 1.2 | 3.0 | 2.1 | [3] |
| Atipamezole | 0.6 | 1.8 | 1.0 | [3] |
Note: The affinity of this compound for alpha-2 adrenoceptor subtypes has not been extensively reported in the available literature. Researchers are encouraged to determine these values experimentally using the protocols provided below.
Table 2: Comparative Functional Antagonism (pA2) of Alpha-2 Adrenoceptor Antagonists
The pA2 value is a measure of the potency of a competitive antagonist. This table provides pA2 values for well-characterized alpha-2 antagonists in functional tissue assays.
| Compound | Tissue Preparation | Agonist | pA2 Value | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Idazoxan | Rat Vas Deferens | Clonidine | 8.1 | [4] |
| Wy 27127 | Rat Vas Deferens | Clonidine | 8.0 | [4] |
| Fluparoxan | Rat Vas Deferens | UK-14304 | 7.87 |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenoceptor Signaling Pathway
Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Upon activation by an agonist like norepinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can lead to various cellular responses, including smooth muscle contraction and inhibition of neurotransmitter release. This compound, as an antagonist, blocks the binding of agonists to the receptor, thereby preventing this downstream signaling.
Caption: Alpha-2 adrenoceptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Alpha-2 Adrenoceptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for alpha-2 adrenoceptors in a given tissue homogenate.
Materials:
-
Tissue of interest (e.g., rat cerebral cortex, known to express alpha-2 adrenoceptors)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912, selective for alpha-2 adrenoceptors)
-
This compound stock solution
-
Non-specific binding control (e.g., high concentration of a non-labeled alpha-2 antagonist like yohimbine)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Tissue Preparation:
-
Dissect the tissue of interest on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane homogenate, radioligand, and assay buffer.
-
Non-specific Binding: Membrane homogenate, radioligand, and a high concentration of non-labeled antagonist.
-
Competition: Membrane homogenate, radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of Proroxan that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assay in Isolated Tissue (e.g., Rat Vas Deferens)
This protocol describes a method to determine the functional antagonist activity (pA2) of this compound at presynaptic alpha-2 adrenoceptors in the rat vas deferens.
Materials:
-
Male Wistar rat
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Isotonic transducer and data acquisition system
-
Field stimulator
-
This compound stock solution
-
Alpha-2 adrenoceptor agonist (e.g., Clonidine or UK-14304)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and dissect the vasa deferentia.
-
Mount the tissues in the organ baths under a resting tension (e.g., 0.5 g).
-
Allow the tissues to equilibrate for at least 60 minutes, with regular washing.
-
-
Stimulation and Agonist Response:
-
Induce twitch contractions using field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration).
-
Once stable twitch responses are obtained, generate a cumulative concentration-response curve for the alpha-2 agonist to determine its EC50 (the concentration that produces 50% of its maximal inhibitory effect on the twitch response).
-
-
Antagonist Incubation:
-
Wash the tissues thoroughly and allow them to recover.
-
Incubate the tissues with a known concentration of this compound for a set period (e.g., 30-60 minutes).
-
-
Agonist Challenge in the Presence of Antagonist:
-
In the continued presence of Proroxan, generate a second cumulative concentration-response curve for the alpha-2 agonist.
-
-
Data Analysis:
-
Compare the agonist concentration-response curves in the absence and presence of Proroxan. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist concentration]). The x-intercept of the linear regression is the pA2 value.
-
Caption: Workflow for a functional antagonism assay in isolated tissue.
Conclusion
This compound is a valuable tool for investigating the role of alpha-adrenoceptors in various physiological and pathological processes. While its non-selective nature for alpha-1 and alpha-2 subtypes should be considered in experimental design, the protocols provided here offer a robust framework for characterizing its interaction with alpha-2 adrenoceptors in detail. Further research to determine the specific binding affinities and functional potencies of Proroxan at the different alpha-2 adrenoceptor subtypes will be crucial for a more complete understanding of its pharmacological profile and for its application in targeted drug development.
References
- 1. Пророксан — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]
- 2. Альфа-адреноблокаторы: фармакологическая группа код 0020 - список препаратов в Энциклопедии лекарств РЛС [rlsnet.ru]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some pharmacological properties of Wy 27127 a more selective alpha 2:alpha 1-adrenoceptor antagonist than idazoxan in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Precautions for Handling Proroxan Hydrochloride in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan hydrochloride, also known as piperoxan (B1220614) hydrochloride, is an alpha-adrenergic receptor antagonist. It is utilized in research settings to investigate the role of the adrenergic nervous system in various physiological and pathological processes. As with any pharmacologically active compound, proper handling and safety precautions are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide detailed protocols and safety guidelines for the handling of this compound in a laboratory environment.
Hazard Identification and Safety Data
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₂·HCl | [1] |
| Molecular Weight | 269.77 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 236-240 °C | [1] |
| Acute Toxicity (Oral LD50, mouse) | 502 mg/kg | Cayman Chemical SDS |
| Acute Toxicity (Intraperitoneal LD50, mouse) | 175 mg/kg | Cayman Chemical SDS |
| Occupational Exposure Limits (OEL) | No established OEL. It is recommended to handle as a potent pharmacological compound and keep exposure as low as reasonably practicable. | [2] |
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[3] Double gloving is recommended, especially when handling the pure compound or preparing concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2] A face shield should be worn in situations with a risk of splashing.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect against skin exposure.[3]
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the powder, a properly fitted respirator (e.g., N95 or higher) should be used.[2] All work with powders should ideally be conducted in a chemical fume hood or a ventilated enclosure.[2]
Handling and Storage
General Handling:
-
Avoid inhalation of dust or aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, follow institutional emergency procedures.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Experimental Protocols
In Vitro Protocol: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the alpha-1 adrenergic receptor.
Materials:
-
This compound
-
Cell membranes expressing the alpha-1 adrenergic receptor
-
Radioligand (e.g., [³H]-prazosin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
-
Non-specific binding competitor (e.g., phentolamine)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filtration apparatus
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.
-
Prepare the cell membrane suspension in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific competitor (for non-specific binding).
-
Radioligand solution.
-
Cell membrane suspension to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vivo Protocol: Measurement of Blood Pressure in a Rat Model
This protocol describes a general procedure for evaluating the effect of this compound on blood pressure in anesthetized rats.
Materials:
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (0.9% NaCl)
-
Rat model (e.g., Sprague-Dawley rats)
-
Blood pressure transducer and recording system
-
Catheters for cannulation of the carotid artery and jugular vein
-
Surgical instruments
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a catheter connected to a blood pressure transducer to monitor blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous administration of substances.
-
-
Stabilization:
-
Allow the animal's blood pressure to stabilize for a period of time before a baseline reading is recorded.
-
-
Drug Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer the this compound solution intravenously via the jugular vein catheter at a specific dose. A dose-response study may be performed by administering increasing doses.
-
-
Data Recording:
-
Continuously record the mean arterial blood pressure (MAP) and heart rate (HR) before, during, and after the administration of this compound.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline values.
-
Analyze the dose-dependent effects of this compound on blood pressure and heart rate.
-
Signaling Pathway and Workflow Diagrams
Alpha-1 Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at alpha-1 adrenergic receptors. The diagram below illustrates the canonical signaling pathway initiated by the activation of these receptors, which is inhibited by Proroxan.
Caption: Alpha-1 adrenergic receptor signaling pathway inhibited by this compound.
Experimental Workflow: In Vitro Radioligand Binding Assay
The following diagram outlines the key steps in the in vitro radioligand binding assay.
Caption: Workflow for an in vitro radioligand binding assay.
Experimental Workflow: In Vivo Blood Pressure Measurement
This diagram illustrates the workflow for the in vivo blood pressure measurement experiment.
Caption: Workflow for in vivo blood pressure measurement in a rat model.
Disposal
All waste materials contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]
Disclaimer: This document is intended for informational purposes only and does not supersede institutional safety protocols or the information provided in the manufacturer's Safety Data Sheet (SDS). Researchers should always consult the SDS for this compound and their institution's safety guidelines before handling this compound.
References
- 1. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspmsds.com [uspmsds.com]
- 3. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Proroxan Hydrochloride: Application Notes and Protocols for Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan hydrochloride, also known as Pyrroxane, is a non-selective α-adrenoceptor antagonist developed in the Soviet Union.[1] Primarily utilized in Russia, its clinical applications have spanned from an antihypertensive agent to a therapeutic for Meniere's disease, and more recently, it has found a significant role in psychiatry and narcology for treating anxiety, sleep disturbances, and withdrawal syndromes from alcohol and opioids.[2][3] Its mechanism of action, centered on the blockade of both presynaptic α2- and postsynaptic α1-adrenergic receptors, modulates the activity of several key neurotransmitter systems in the central nervous system, influencing various behavioral paradigms.[2][4]
These application notes provide a comprehensive overview of this compound's use in behavioral neuroscience, including its mechanism of action, pharmacokinetic profile, and detailed protocols for preclinical research.
Mechanism of Action
This compound exerts its effects primarily by acting as an antagonist at α-adrenergic receptors. This non-selective blockade of α1 and α2 adrenoceptors in the central nervous system leads to a cascade of neurochemical changes that underpin its behavioral effects.[1][2]
-
Noradrenergic System: By blocking presynaptic α2-autoreceptors, Proroxan increases the firing rate of noradrenergic neurons and enhances the turnover of norepinephrine (B1679862) in the brain. This action is a key differentiator from anxiolytics like chlordiazepoxide, which do not share this effect.[2]
-
Dopaminergic System: Proroxan has been shown to initially accelerate dopamine (B1211576) turnover, suggesting a transient blockade of dopamine receptors. This may contribute to its sedative or tranquilizing properties.[2]
-
Serotonergic System: The drug also influences the serotonin (B10506) system, leading to a decrease in its turnover.[2]
This multifaceted interaction with major neurotransmitter systems suggests a complex behavioral profile, positioning Proroxan as a compound with potential efficacy in models of anxiety, depression, and addiction.
Signaling Pathway of this compound
Pharmacokinetic Profile
Limited preclinical pharmacokinetic data is available for this compound. Studies in animals indicate that after intraperitoneal administration, the plasma concentration of the drug decreases rapidly, with less than 5% of the initial dose remaining after one hour. However, metabolites of Proroxan have been shown to persist in various organs, including the brain, for up to 10 days.[4] This suggests a potential for long-lasting effects despite rapid clearance from the plasma.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Qualitative)
| Parameter | Observation | Source |
| Plasma Half-life (t1/2) | Rapid clearance from plasma (<1 hour post-i.p. injection) | [4] |
| Brain Penetration | Detectable in the brain, with concentrations decreasing over time | [4] |
| Metabolism and Excretion | Metabolites persist in various organs for an extended period (up to 10 days) | [4] |
Experimental Protocols
The following are detailed protocols for evaluating the behavioral effects of this compound in rodent models.
Assessment of Anxiolytic-like Activity: Elevated Plus Maze (EPM)
The EPM is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system and software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Rodents (rats or mice)
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using the video tracking system.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Assessment of Anti-addictive Properties: Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.
Materials:
-
Conditioned place preference apparatus (two distinct compartments)
-
This compound solution
-
Drug of abuse (e.g., morphine, cocaine)
-
Vehicle solution
-
Rodents (rats or mice)
Protocol:
-
Pre-conditioning (Baseline Preference):
-
On day 1, place the animal in the apparatus with free access to both compartments for 15 minutes and record the time spent in each.
-
-
Conditioning:
-
For 6-8 days, administer the drug of abuse (e.g., morphine 10 mg/kg, s.c.) and confine the animal to one compartment for 30 minutes.
-
On alternate days, administer the vehicle and confine the animal to the other compartment for 30 minutes.
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30 minutes before the drug of abuse or vehicle during the conditioning phase to assess its effect on the acquisition of preference.
-
-
Post-conditioning (Test for Preference):
-
On the test day, place the animal in the apparatus with free access to both compartments for 15 minutes and record the time spent in each.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning phases.
-
-
Interpretation: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect of the drug of abuse. A reduction in this preference by this compound suggests an attenuation of the rewarding properties.
Quantitative Data Summary
Currently, there is a paucity of publicly available, detailed quantitative data from preclinical behavioral studies of this compound. The tables below are structured to accommodate such data as it becomes available through further research.
Table 2: Dose-Response Effects of this compound in the Elevated Plus Maze
| Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (n) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | |||
| 5 | |||
| 10 | |||
| 20 |
Table 3: Effects of this compound on Morphine-Induced Conditioned Place Preference
| Treatment Group | Pre-test Time in Drug-Paired Side (s) (Mean ± SEM) | Post-test Time in Drug-Paired Side (s) (Mean ± SEM) | Preference Score (Post-Pre) (s) (Mean ± SEM) |
| Vehicle + Saline | |||
| Vehicle + Morphine | |||
| Proroxan (10 mg/kg) + Morphine | |||
| Proroxan (20 mg/kg) + Morphine | |||
| Proroxan (40 mg/kg) + Morphine |
Conclusion
This compound presents an interesting pharmacological profile for behavioral neuroscience research. Its unique mechanism of action as a non-selective α-adrenoceptor antagonist offers a different approach to modulating anxiety, addiction, and other behavioral states compared to more commonly studied compounds. The provided protocols offer a starting point for researchers to investigate the behavioral effects of this compound in preclinical models. Further research is warranted to fully elucidate its therapeutic potential and to generate the quantitative data necessary for a comprehensive understanding of its dose-dependent effects.
References
Application of Proroxan in Psychiatric and Neurological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proroxan, also known as Pyrroxane, is a non-selective α1-adrenoceptor antagonist that has been a subject of interest in psychiatric and neurological research.[1] Developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health, it is primarily used in Russia for conditions such as hypertension and Ménière's disease.[1] Notably, its application has extended into psychiatry and narcology, where it has been observed to reduce alcohol and drug consumption.[1] This document provides a comprehensive overview of the application of Proroxan in these research areas, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Mechanism of Action: α1-Adrenergic Receptor Antagonism
Proroxan exerts its pharmacological effects primarily through the blockade of α1-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, trigger a signaling cascade involving the Gq protein, phospholipase C (PLC), and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).
In the central nervous system (CNS), α1-adrenoceptors are involved in regulating arousal, attention, and mood. By antagonizing these receptors, Proroxan can modulate noradrenergic neurotransmission, which is implicated in the pathophysiology of various psychiatric and neurological disorders.
Signaling Pathway of α1-Adrenoceptor Antagonism by Proroxan
Quantitative Data
Table 1: Comparative Binding Affinities of a Non-Selective α1-Antagonist
| Compound | Receptor Subtype | Log KD |
| Doxazosin | α1A-adrenoceptor | -8.58 |
| α1B-adrenoceptor | -8.46 | |
| α1D-adrenoceptor | -8.33 |
Data presented as the negative logarithm of the dissociation constant (KD). Sourced from studies on human recombinant receptors.
In a clinical study investigating the efficacy of Proroxan in combination with the SSRI escitalopram (B1671245) for Generalized Anxiety Disorder (GAD), the following outcomes were observed:
Table 2: Clinical Efficacy of Proroxan in Generalized Anxiety Disorder
| Scale | Proroxan + Escitalopram Group | Placebo + Escitalopram Group |
| HAM-A (Hamilton Anxiety Scale) | More significant reduction in anxiety | Less significant reduction |
| CGI-S (Clinical Global Impression - Severity) | More pronounced decrease in severity | Significant decrease |
| CGI-I (Clinical Global Impression - Improvement) | More pronounced improvement in the first week | Improvement observed |
| SCL-90-R (Symptom Checklist-90-Revised) Somatization | More pronounced decrease in somatic symptoms | Decrease in somatic symptoms |
This study highlights the potential of Proroxan in augmenting the therapeutic effects of SSRIs in GAD, particularly in managing the autonomic symptoms of anxiety.
Experimental Protocols
Detailed protocols for key experiments relevant to the study of Proroxan and other α1-adrenoceptor antagonists in psychiatric and neurological research are provided below.
Protocol 1: Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound like Proroxan to α1-adrenoceptor subtypes.
Objective: To determine the inhibitory constant (Ki) of Proroxan for human α1A, α1B, and α1D adrenoceptors.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]prazosin (a high-affinity α1-antagonist).
-
Test compound: Proroxan hydrochloride.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture the cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (containing a predetermined amount of protein).
-
50 µL of binding buffer or a known concentration of a competing non-radiolabeled ligand (for determining non-specific binding, e.g., phentolamine).
-
50 µL of varying concentrations of Proroxan.
-
50 µL of [3H]prazosin at a concentration near its Kd.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Proroxan concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for assessing the effect of Proroxan on the extracellular levels of neurotransmitters like dopamine (B1211576) and serotonin (B10506) in specific brain regions of freely moving animals.
Objective: To measure the effect of Proroxan administration on dopamine and serotonin release in the prefrontal cortex or nucleus accumbens of rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.
-
Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Proroxan Administration: Administer Proroxan either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at the same regular intervals for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Perform statistical analysis to determine the significance of any changes observed after Proroxan administration.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the correct placement of the microdialysis probe.
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[2][3][4][5]
Objective: To evaluate the anxiolytic potential of Proroxan in mice or rats.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms).
-
Rodents (mice or rats).
-
Video tracking system or manual stopwatch and observation.
-
This compound.
-
Vehicle control (e.g., saline).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer Proroxan or vehicle control to the animals at a predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Place the animal in the center of the EPM, facing one of the open arms.[4] Allow the animal to explore the maze for a set period, typically 5 minutes.[4]
-
Data Collection: Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity.
Protocol 4: Forced Swim Test (FST) for Antidepressant Activity
The FST is a common behavioral test used to screen for potential antidepressant drugs by assessing the animal's mobility in an inescapable water cylinder.[6][7][8][9]
Objective: To assess the potential antidepressant-like effects of Proroxan in mice or rats.
Materials:
-
Cylindrical water tank.
-
Water at a controlled temperature (23-25°C).
-
Rodents (mice or rats).
-
Video recording equipment or trained observers.
-
This compound.
-
Vehicle control (e.g., saline).
Procedure:
-
Drug Administration: Administer Proroxan or vehicle control to the animals. A chronic dosing regimen (e.g., once daily for 14-21 days) is often used for antidepressant screening.
-
Pre-test (for rats): On the day before the test, place the rats in the water tank for 15 minutes. This is to induce a state of "behavioral despair".
-
Test Session: On the test day, place the animal in the water tank for a 5-6 minute session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
Data Analysis: A significant decrease in the duration of immobility in the Proroxan-treated group compared to the vehicle control group suggests an antidepressant-like effect.
Conclusion
Proroxan, as a non-selective α1-adrenoceptor antagonist, presents a compelling profile for investigation in psychiatric and neurological research. Its demonstrated efficacy in generalized anxiety disorder, coupled with its historical use in reducing substance dependence, suggests a broader therapeutic potential. The protocols outlined in this document provide a framework for researchers to further elucidate the mechanisms of action and explore the full therapeutic utility of Proroxan and similar compounds. Future research should focus on obtaining precise quantitative data on its binding affinities and exploring its effects on various neurotransmitter systems to fully understand its role in the complex landscape of CNS pharmacology.
References
- 1. Proroxan - Wikipedia [en.wikipedia.org]
- 2. Elevated plus maze protocol [protocols.io]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Proroxan Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage and handling of Proroxan hydrochloride powder to ensure its stability and integrity for research and development purposes.
Storage Conditions
Proper storage is critical to maintain the quality and shelf life of this compound powder. The following conditions are recommended based on available data.
Data Presentation: Recommended Storage Conditions
| Parameter | Condition | Duration | Source |
| Temperature | 0 - 4 °C | Short-term (days to weeks) | [1] |
| -20 °C | Long-term (months to years) | [1] | |
| Ambient | Shipping and Customs | [1] | |
| Light | Dark | Short and long-term | [1] |
| Atmosphere | Dry | Short and long-term | [1][2] |
| Tightly closed container | General storage | [2] | |
| Well-ventilated place | General storage | [2][3] | |
| Shelf Life | >3 years | If stored properly | [1] |
Chemical Stability
This compound is chemically stable under standard ambient conditions (room temperature)[2]. However, for optimal long-term stability, adherence to the recommended storage conditions is crucial. The product is considered stable for several weeks during normal shipping and customs procedures[1].
Experimental Protocols
Protocol 3.1: Handling and Storage of this compound Powder
This protocol outlines the recommended steps for safely handling and storing this compound powder upon receipt and during use.
Materials:
-
This compound powder in a sealed container
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Spatula
-
Weighing paper/boat
-
Analytical balance
-
Appropriate storage vials (amber glass or opaque plastic)
-
Argon or nitrogen gas (optional, for inert atmosphere)
-
Refrigerator (2-8 °C)
-
Freezer (-20 °C)
-
Dessicator or dry box
Procedure:
-
Receiving and Initial Inspection:
-
Upon receipt, inspect the container for any damage.
-
Verify that the product name and CAS number (33025-33-1) on the label are correct.
-
-
Personal Protective Equipment (PPE):
-
Before handling the powder, put on appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
-
Aliquoting and Weighing:
-
If possible, perform all manipulations in a chemical fume hood or a designated area with good ventilation.
-
To avoid contamination and degradation of the bulk supply, it is recommended to aliquot the powder into smaller, single-use vials for long-term storage.
-
Use a clean spatula to transfer the desired amount of powder onto weighing paper or a weighing boat on an analytical balance.
-
Minimize the time the primary container is open to the atmosphere.
-
-
Short-Term Storage (Days to Weeks):
-
For short-term storage, place the tightly sealed vial in a refrigerator at 0 - 4 °C[1].
-
Ensure the vial is clearly labeled with the compound name, concentration (if in solution), date, and user's name.
-
Protect the vial from light by using an amber vial or by placing it in a light-blocking secondary container.
-
-
Long-Term Storage (Months to Years):
-
For long-term storage, place the tightly sealed vial in a freezer at -20 °C[1].
-
To prevent moisture absorption, vials can be placed inside a desiccator or a sealed bag with a desiccant pack within the freezer.
-
For highly sensitive applications, the headspace of the vial can be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
-
Handling of Solutions:
-
This compound is soluble in DMSO[1].
-
When preparing solutions, follow standard laboratory procedures.
-
For storage of solutions, it is recommended to follow the same temperature guidelines as for the powder. Solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month in sealed storage, away from moisture[4].
-
Visualization of Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound powder.
Caption: Workflow for this compound Storage and Handling.
References
Application Notes and Protocols for Proroxan Hydrochloride in the Study of Meniere's Disease Models
Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. There is currently no direct scientific literature on the use of Proroxan hydrochloride for studying Meniere's disease models. The information provided is extrapolated from the known mechanism of action of alpha-1 adrenergic receptor antagonists and their role in inner ear physiology and inflammation. Researchers should exercise caution and conduct thorough preliminary studies before adopting these protocols.
Introduction
Meniere's disease is a disorder of the inner ear characterized by episodes of vertigo, fluctuating hearing loss, tinnitus, and a feeling of fullness in the ear. The underlying pathology is believed to be endolymphatic hydrops, an accumulation of fluid in the endolymphatic space of the inner ear. The sympathetic nervous system, through adrenergic receptors, plays a role in regulating inner ear blood flow and potentially fluid homeostasis.
This compound is an alpha-1 adrenergic receptor antagonist. Alpha-1 adrenergic receptors are present in the microvasculature of the cochlea, and their stimulation by norepinephrine (B1679862) leads to vasoconstriction. It is hypothesized that by blocking these receptors, this compound could induce vasodilation, improve cochlear blood flow, and potentially alleviate endolymphatic hydrops. Additionally, alpha-1 adrenergic antagonists like doxazosin (B1670899) have demonstrated anti-inflammatory properties, which may be relevant to the inflammatory processes implicated in some cases of Meniere's disease.
These application notes provide a theoretical framework for investigating the potential of this compound in preclinical Meniere's disease models.
Potential Signaling Pathway of this compound in the Inner Ear
The proposed mechanism of action for this compound in the context of Meniere's disease involves the blockade of alpha-1 adrenergic receptors on the smooth muscle cells of cochlear blood vessels. This antagonism is expected to counteract norepinephrine-induced vasoconstriction, leading to vasodilation and increased blood flow.
Hypothetical Experimental Protocols
The following are hypothetical protocols for evaluating the efficacy of this compound in a chemically-induced animal model of endolymphatic hydrops.
Animal Model of Endolymphatic Hydrops
A common method to induce endolymphatic hydrops is through the administration of lipopolysaccharide (LPS) and aldosterone.
Materials:
-
CBA/J mice (or other suitable rodent model)
-
Lipopolysaccharide (LPS) from E. coli
-
Aldosterone
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Microsyringe for intratympanic injection
Procedure:
-
Anesthetize the animals according to approved institutional protocols.
-
Induce endolymphatic hydrops by intratympanic injection of LPS into one ear and intraperitoneal injection of aldosterone.
-
Divide the animals into treatment and control groups.
-
Administer this compound (dissolved in a suitable vehicle) to the treatment group via a specified route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle only.
-
Monitor the animals for vestibular dysfunction (e.g., spontaneous nystagmus, ataxia).
Assessment of Vestibular Function
Vestibular function can be assessed using a battery of behavioral tests.
Procedure:
-
Perform baseline vestibular function tests before inducing hydrops.
-
After induction and treatment, repeat the tests at specified time points.
-
Tests can include:
-
Open Field Test: To assess general locomotor activity and exploratory behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Spontaneous Nystagmus Observation: To detect abnormal eye movements indicative of vestibular imbalance.
-
Histological Analysis of Endolymphatic Hydrops
At the end of the experimental period, the degree of endolymphatic hydrops can be quantified through histological examination of the inner ear.
Procedure:
-
Euthanize the animals and perfuse with a suitable fixative.
-
Decalcify the temporal bones and embed them in paraffin.
-
Section the cochlea and stain with Hematoxylin and Eosin (H&E).
-
Capture images of the cochlear sections and measure the cross-sectional area of the scala media to quantify the degree of endolymphatic hydrops.
Experimental Workflow
The following diagram illustrates a hypothetical experimental workflow for studying the effects of this compound in a Meniere's disease animal model.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Hypothetical Vestibular Function Scores
| Group | N | Rotarod Latency (s) | Open Field Distance (cm) |
| Control (Vehicle) | 10 | 120 ± 15 | 3500 ± 400 |
| Proroxan (10 mg/kg) | 10 | 180 ± 20 | 4200 ± 350 |
| Proroxan (20 mg/kg) | 10 | 210 ± 18 | 4800 ± 300 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Quantification of Endolymphatic Hydrops
| Group | N | Scala Media Area (µm²) |
| Control (Vehicle) | 10 | 15000 ± 2500 |
| Proroxan (10 mg/kg) | 10 | 11000 ± 1800 |
| Proroxan (20 mg/kg) | 10 | 9500 ± 1500 |
Data are presented as mean ± standard deviation.
Conclusion
The provided application notes and protocols offer a theoretical starting point for investigating the potential therapeutic effects of this compound in animal models of Meniere's disease. The rationale is based on the role of alpha-1 adrenergic receptors in inner ear microcirculation and the potential anti-inflammatory effects of alpha-1 blockers. Rigorous experimental validation is necessary to determine the actual efficacy and mechanism of action of this compound in this context.
Troubleshooting & Optimization
Technical Support Center: Optimizing Proroxan Hydrochloride Efficacy
Welcome to the technical support center for Proroxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered when working with this non-selective alpha-adrenergic antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-selective alpha-adrenergic antagonist, meaning it blocks both α1 and α2-adrenergic receptors.[1] By blocking these receptors, it inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and a decrease in blood pressure.[2]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
To prepare a stock solution, dissolve this compound in a suitable solvent such as sterile dimethyl sulfoxide (B87167) (DMSO) or ethanol. For a 10 mM stock solution, for example, you would dissolve 3.74 mg of this compound (Molecular Weight: 373.88 g/mol ) in 1 mL of solvent. It is recommended to sterile filter the stock solution and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific solubility information.
Q3: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components in the media. A study on the solubility and stability of Proroxan at various pH values indicated that its solubility is reduced in the pH range of 3 to 5.5.[3] It is advisable to prepare fresh dilutions of Proroxan in your specific cell culture medium for each experiment. To assess stability in your particular experimental setup, you can incubate the Proroxan-containing medium for the duration of your experiment and then test its activity in a functional assay.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no observable effect at expected concentrations | 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Sub-optimal cell health: Cells may not be responsive due to high passage number, contamination, or poor culture conditions. 3. Low receptor expression: The cell line used may not express sufficient levels of α1 and α2-adrenergic receptors. | 1. Prepare a fresh stock solution of this compound. 2. Ensure cells are healthy, within a low passage number, and free from contamination. 3. Verify the expression of adrenergic receptors in your cell line using techniques like qPCR or western blotting. |
| High background signal or off-target effects | 1. Concentration too high: The concentration of this compound may be in the toxic range for the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. 2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell density: Inconsistent cell seeding can lead to variable responses. 2. Inconsistent incubation times: Variations in the duration of drug exposure. | 1. Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. 2. Maintain consistent incubation times for all experiments. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Minimal or no reduction in blood pressure | 1. Inadequate dosage: The administered dose of this compound may be too low. 2. Poor bioavailability: The route of administration may not be optimal for absorption. 3. Animal model suitability: The chosen animal model may not be sensitive to alpha-adrenergic blockade. | 1. Conduct a dose-escalation study to determine the effective dose range. 2. Consider alternative routes of administration (e.g., intravenous vs. oral) and formulation strategies to improve bioavailability. 3. Ensure the chosen animal model of hypertension is appropriate and responsive to alpha-blockers. Spontaneously hypertensive rats (SHR) are a commonly used model.[4][5] |
| Excessive hypotension or adverse effects | 1. Dosage too high: The administered dose is causing an exaggerated pharmacological effect. 2. "First-dose" effect: A pronounced hypotensive response can occur with the initial administration of alpha-blockers.[2] | 1. Reduce the dosage of this compound. 2. Start with a lower initial dose and gradually titrate upwards. Monitor blood pressure closely after the first administration. |
| High variability in blood pressure readings | 1. Stress-induced hypertension: Improper handling or measurement technique can cause stress in the animals, leading to artificially high and variable blood pressure. 2. Inaccurate measurement technique: Incorrect cuff size or placement in tail-cuff plethysmography. | 1. Acclimatize animals to the measurement procedure to minimize stress. 2. Ensure proper technique for blood pressure measurement, including correct cuff size and consistent placement. |
Data Presentation: Efficacy of Non-Selective Alpha-Blockers
Specific in vitro and in vivo efficacy data for this compound is limited in publicly available literature. The following tables provide representative data for other non-selective alpha-blockers, which can be used as a starting point for designing experiments with Proroxan.
Table 1: In Vitro Efficacy of Non-Selective Alpha-Blockers
| Compound | Assay Type | Cell Line/Tissue | Target | IC50 / Ki |
| Phentolamine | Radioligand Binding | Rat brain | α1-adrenergic receptor | Ki: 2.5 nM |
| Phentolamine | Radioligand Binding | Rat brain | α2-adrenergic receptor | Ki: 1.0 nM |
| Phenoxybenzamine | Radioligand Binding | Rat cerebral cortex | α1-adrenergic receptor | IC50: 3.2 nM |
| Phenoxybenzamine | Functional Assay (inhibition of norepinephrine-induced contraction) | Rat aorta | α1-adrenergic receptor | pA2: 9.3 |
Table 2: In Vivo Efficacy of Non-Selective Alpha-Blockers in Animal Models of Hypertension
| Compound | Animal Model | Dose | Route of Administration | % Reduction in Mean Arterial Pressure |
| Phentolamine | Spontaneously Hypertensive Rat (SHR) | 5 mg/kg | Intravenous | ~25% |
| Phenoxybenzamine | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg | Oral | ~20% |
Experimental Protocols
In Vitro: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Proroxan).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol provides a general method for evaluating the antihypertensive effect of this compound in an animal model.
-
Animal Acclimatization: Acclimatize adult male SHRs to the laboratory environment and the tail-cuff blood pressure measurement system for at least one week.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate of each rat for several consecutive days to ensure stability.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and duration of action.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the effects of this compound to the vehicle control group.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An attempt to prevent spontaneous hypertension in rats by antihypertensive drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Proroxan hydrochloride solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Proroxan hydrochloride in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
This compound is soluble in DMSO.[1] Stock solutions can be prepared at various concentrations. While a maximum solubility limit is not definitively published, concentrations up to 50 mM have been reported in commercially available preparation tables. For concentrations exceeding this, it is advisable to perform a solubility test.
Q2: My this compound is not dissolving completely in DMSO. What are the possible reasons and solutions?
Several factors can contribute to incomplete dissolution. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include the quality of the DMSO, the concentration of the solution, and the dissolution technique.
Q3: What is the recommended procedure for preparing a this compound stock solution in DMSO?
For detailed steps on preparing a stock solution, please refer to the "Experimental Protocols" section, which outlines a standard dissolution method. This involves using high-purity, anhydrous DMSO, and may be assisted by gentle warming and sonication.
Q4: How should I store a this compound stock solution in DMSO?
For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended. For long-term storage (months to years), the stock solution should be kept at -20°C.[1] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can affect the stability of the compound.[2][3]
Q5: What is the stability of this compound in DMSO?
Q6: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous experimental buffer. What should I do?
This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate this, you can try a stepwise dilution. First, create intermediate dilutions of your stock solution in 100% DMSO. Then, add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer while gently vortexing or swirling. Using co-solvents in your final solution, if your experimental design allows, can also help maintain solubility.
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues with this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving or is only partially dissolving. | Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere, which can reduce its solvating power for certain compounds. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Ensure the cap is tightly sealed immediately after use. |
| Low Temperature: The dissolution process may be slow at room temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing to increase the kinetic energy for dissolution. | |
| Concentration Exceeds Solubility Limit: The desired concentration may be higher than the solubility limit of this compound in DMSO. | Prepare a more dilute stock solution. For example, if a 20 mM stock is problematic, try preparing a 10 mM or 5 mM solution. | |
| Insufficient Mixing: The compound may not be adequately dispersed in the solvent. | After adding DMSO, vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes. | |
| The solution appears cloudy or has visible particulates after initial dissolution. | Compound Impurity: The presence of impurities can affect solubility. | Verify the purity of your this compound using the Certificate of Analysis. If purity is a concern, consider using a fresh batch of the compound. |
| Precipitation upon standing: The solution may be supersaturated. | Re-dissolve the precipitate by gentle warming and vortexing. If the issue persists, prepare a fresh, more dilute stock solution. | |
| Inconsistent results between experiments. | Variability in stock solution preparation: Differences in DMSO quality, temperature, or mixing time can lead to variations in the actual concentration of the dissolved compound. | Standardize your stock solution preparation protocol. Ensure all users follow the same procedure consistently. |
| Degradation of the compound: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. | Aliquot stock solutions into single-use vials and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table provides information for preparing stock solutions of this compound (Molecular Weight: 373.88 g/mol ).[1]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.67 mL | 13.37 mL | 26.75 mL |
| 5 mM | 0.53 mL | 2.67 mL | 5.35 mL |
| 10 mM | 0.27 mL | 1.34 mL | 2.67 mL |
| 50 mM | 0.05 mL | 0.27 mL | 0.53 mL |
Experimental Protocols
Protocol 1: Standard Method for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and a sealed bottle of high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock solution concentration based on the mass of the compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (Optional): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (Optional): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Final Inspection: Once the solution is clear and free of particles, it is ready for use or storage.
-
Storage: For short-term use, store at 0 - 4°C. For long-term storage, aliquot into single-use vials and store at -20°C.[1]
Protocol 2: Kinetic Solubility Assay in DMSO
This protocol outlines a general method for determining the kinetic solubility of a compound in a buffer after being introduced from a DMSO stock solution.
-
Prepare Stock Solution: Dissolve the test compound in 100% DMSO to a high concentration (e.g., 10 mM) to create a stock solution.
-
Prepare Buffer Solution: Prepare the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH as required for your experiment.
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add Buffer: Add the aqueous buffer to each well to achieve the desired final concentration of the compound.
-
Mix and Incubate: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Detection Method 1: Nephelometry: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.
-
Detection Method 2: Direct UV Spectroscopy after Filtration:
-
After incubation, filter the solution in each well to remove any undissolved particles.
-
Use a UV spectrophotometer to measure the absorbance of the filtrate at the appropriate wavelength for the compound.
-
-
Data Analysis: Compare the measurements to a standard curve of the compound prepared in the same buffer system (if possible, or in a solubilizing co-solvent) to quantify the concentration of the dissolved compound, which represents its kinetic solubility under these conditions.
Visualizations
Signaling Pathways
Proroxan is a non-selective alpha-adrenergic antagonist, meaning it blocks both α1 and α2 adrenergic receptors. The diagrams below illustrate the general signaling pathways initiated by the activation of these receptors, which are inhibited by Proroxan.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: Troubleshooting Workflow for this compound Dissolution.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proroxan Hydrochloride In Vivo Studies
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The data provided is based on the known pharmacology of non-selective alpha-adrenergic antagonists. As of the last update, specific preclinical studies detailing unexpected side effects of Proroxan hydrochloride in mice are not widely available in publicly accessible literature. Therefore, this guide provides general expectations and troubleshooting advice based on the drug class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-selective alpha-adrenergic antagonist.[1][2][3] This means it blocks both alpha-1 and alpha-2 adrenergic receptors, inhibiting the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
Q2: What are the expected physiological effects of this compound in mice based on its mechanism of action?
Based on its classification as a non-selective alpha-blocker, the expected effects in mice would primarily involve the cardiovascular and nervous systems. These can include a decrease in blood pressure (hypotension) and potential alterations in heart rate.[4][5] Due to the blockade of alpha-2 autoreceptors, which normally inhibit norepinephrine release, a paradoxical increase in sympathetic outflow could be observed.
Q3: Are there any documented unexpected side effects of this compound in mice?
Specific, peer-reviewed studies detailing unexpected side effects of this compound in mice are limited in the public domain. However, based on the pharmacology of alpha-blockers, researchers should be vigilant for effects beyond the cardiovascular system.
Troubleshooting Guide for Unexpected Experimental Outcomes
Issue 1: Unexplained Behavioral Changes
Question: My mice treated with an alpha-adrenergic antagonist are showing unexpected behavioral changes, such as altered aggression or locomotion. What could be the cause?
Answer: Alpha-adrenergic receptors are present in the central nervous system and play a role in regulating behavior.
-
Potential Cause 1: Modulation of Aggression: Alpha-2 adrenoceptor blockers have been shown to influence aggressive behavior in mice. Depending on the specific drug and dosage, a reduction in aggressiveness may be observed.[1][3]
-
Potential Cause 2: Altered Locomotor Activity: Alpha-2 antagonists can affect locomotion, sometimes attenuating the effects of stimulants like amphetamine.[2] Researchers should quantify locomotor activity to determine if the observed changes are statistically significant.
-
Potential Cause 3: Antidepressant-like Effects: Signaling through alpha-1 adrenergic receptors has been shown to modulate behaviors in models of depression.[6][7] An unexpected antidepressant-like phenotype could emerge.
Experimental Protocol to Investigate Behavioral Changes:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further evaluate anxiety levels.[8][9]
-
Forced Swim Test or Tail Suspension Test: To screen for antidepressant-like effects.[6]
-
Resident-Intruder Test: To specifically quantify aggressive behaviors.
Issue 2: Unexpected Cardiovascular Responses
Question: I am observing inconsistent or unexpected cardiovascular effects in my mouse model. What should I consider?
Answer: While hypotension is an expected outcome, the non-selective nature of Proroxan can lead to complex cardiovascular responses.
-
Potential Cause 1: Reflex Tachycardia: A significant drop in blood pressure can trigger a baroreceptor reflex, leading to an increase in heart rate.
-
Potential Cause 2: Alpha-2 Receptor Blockade in Vasculature: While alpha-1 blockade promotes vasodilation, the role of alpha-2 receptors in peripheral vasculature can sometimes lead to counterintuitive effects.
-
Potential Cause 3: Central Nervous System Effects: Central alpha-2 receptors are involved in regulating sympathetic outflow. Blockade of these receptors could lead to increased sympathetic tone, counteracting the peripheral vasodilatory effects.
Experimental Protocol for Cardiovascular Assessment:
-
Telemetry Implantation: For continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving mice.
-
Dose-Response Studies: Administer a range of doses to characterize the hemodynamic effects thoroughly.
-
Measurement of Plasma Catecholamines: To assess the impact on sympathetic nervous system activity.
Issue 3: Gastrointestinal Disturbances
Question: My mice are exhibiting signs of gastrointestinal distress, such as loose stools. Is this related to alpha-adrenergic blockade?
Answer: Yes, alpha-1 adrenergic receptors are present in the gastrointestinal tract and their blockade can affect motility.
-
Potential Cause: Studies on other alpha-1 blockers have noted an association with digestive symptoms, including loose stools.[10] This is a plausible, though perhaps not widely anticipated, side effect.
Experimental Protocol for GI Assessment:
-
Gastrointestinal Transit Time Assay: Use of a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) to measure the rate of passage through the GI tract.
-
Stool Consistency Scoring: A standardized scoring system to quantify changes in stool form.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 92 ± 6 | 81 ± 7** | 70 ± 8*** |
| Heart Rate (bpm) | 550 ± 25 | 570 ± 30 | 595 ± 35 | 620 ± 40 |
| Time in Open Arms (Elevated Plus Maze, %) | 30 ± 5 | 35 ± 6 | 42 ± 7* | 48 ± 8 |
| Immobility Time (Forced Swim Test, s) | 120 ± 15 | 105 ± 12 | 90 ± 10* | 75 ± 9** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Visualizations
Signaling Pathways
References
- 1. The effect of alpha 2 adrenoceptor blockers on aggressive behavior in mice: implications for the actions of adrenoceptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenergic antagonists effect on amphetamine-induced behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of α2 adrenoceptor blockers on aggressive behavior in mice: implications for the actions of adrenoceptor agents | Semantic Scholar [semanticscholar.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bidirectional Control of Anxiety-Related Behaviors in Mice: Role of Inputs Arising from the Ventral Hippocampus to the Lateral Septum and Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ics.org [ics.org]
Proroxan Hydrochloride Aqueous Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols related to the stability of Proroxan Hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in an aqueous solution?
The stability of this compound in an aqueous solution is significantly influenced by the pH of the medium. Environmental factors such as temperature and light can also contribute to its degradation.[1][2]
Q2: At what pH range is this compound least stable?
Experimental studies have shown that this compound exhibits reduced solubility and increased degradation in the pH range of 3 to 5.5.[3] This is particularly important when preparing buffer solutions for experiments, as operating within this pH window could lead to precipitation and loss of active compound.
Q3: What are the likely mechanisms for this compound degradation?
While specific degradation pathways for this compound are not extensively detailed in the public literature, molecules with similar functional groups are susceptible to two primary degradation mechanisms:
-
Hydrolysis: The ester and amide functional groups present in many drug molecules are susceptible to cleavage upon reaction with water.[4][5] The rate of hydrolysis is often dependent on pH and temperature.[1][4]
-
Oxidation: Degradation can occur due to reaction with atmospheric oxygen or trace metals. Functional groups like tertiary amines and ether linkages can be susceptible to oxidation.
Q4: I observed a change in the color of my Proroxan solution. What does this indicate?
A change in the color of a drug solution, such as turning yellow, is often an indication of chemical degradation.[6] This suggests the formation of one or more degradation products. It is crucial to halt the experiment and verify the integrity of the solution using an appropriate analytical method, such as HPLC.
Q5: How can I monitor the degradation of my this compound solution?
The most effective way to monitor degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound over time.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitate forms in the solution. | The pH of the solution may be within the low solubility range (3 < pH < 5.5).[3] The concentration may exceed the solubility limit at the given pH and temperature. | Adjust the pH to be outside the 3-5.5 range if the experimental design allows. Consider using a co-solvent or reducing the concentration. |
| Rapid loss of compound observed in HPLC analysis. | The solution is being stored at an unstable pH or an elevated temperature. The solution may be exposed to light, leading to photodegradation. | Prepare fresh solutions before use. Store stock solutions at a stable pH (outside 3-5.5), protected from light, and at a reduced temperature (e.g., 2-8°C). |
| Extra peaks appear in the chromatogram. | These are likely degradation products. | Perform forced degradation studies (see Experimental Protocols) to tentatively identify these peaks. Use mass spectrometry (LC-MS) for definitive identification of degradation products. |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the qualitative relationship between pH and stability as indicated by solubility studies.
| pH Range | Solubility | Stability | Reference |
| < 3 | Higher | Higher | [3] |
| 3 - 5.5 | Reduced | Reduced (Increased Destruction) | [3] |
| > 5.5 | Higher | Higher | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for quantifying this compound and observing its degradation products. This method should be validated for specificity, linearity, accuracy, and precision before use.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of Proroxan.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the calibration range.
-
-
Forced Degradation Study: To demonstrate that the method is stability-indicating, expose the this compound solution to stress conditions to intentionally induce degradation:
-
Acidic Hydrolysis: Add 1 M HCl to the drug solution and heat (e.g., at 60°C).
-
Alkaline Hydrolysis: Add 1 M NaOH to the drug solution and heat.[7]
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) to the drug solution.[7]
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the drug solution to UV light.[8]
-
Analyze all stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent drug peak.
-
Visualizations
Caption: Workflow for an aqueous stability study of Proroxan HCl.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for Proroxan stability experiments.
References
- 1. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. rjptonline.org [rjptonline.org]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Proroxan Hydrochloride Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Proroxan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
The primary factor known to limit the oral bioavailability of this compound is its pH-dependent aqueous solubility. Research has shown that this compound's solubility is significantly reduced in the pH range of 3 to 5.5.[1] This is problematic as the drug must be in solution to be absorbed across the gastrointestinal (GI) tract. This pH-solubility profile suggests that the drug may precipitate as it transitions from the acidic environment of the stomach to the more neutral pH of the small intestine, thereby reducing the amount of dissolved drug available for absorption. While its permeability and metabolic stability are not well-documented in publicly available literature, its solubility is a key hurdle to overcome.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and how does this guide formulation strategy?
-
If BCS Class II: The primary challenge is the drug's dissolution rate. Formulation strategies should focus on enhancing the solubility and dissolution of the drug in the GI tract.
-
If BCS Class IV: Both solubility and permeability are significant barriers. This requires more complex formulation strategies that not only improve solubility but also incorporate permeation enhancers or utilize delivery systems that can bypass traditional absorption pathways.
Given the emphasis on its solubility issues in the literature, a rational starting point is to address this as the primary barrier.[1]
Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Based on its pH-dependent solubility, the most promising strategies are those that increase the drug's solubility and maintain it in a dissolved or supersaturated state within the GI tract. Key approaches include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[2][3] Upon contact with gastrointestinal fluids, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a higher surface area and enhanced solubility.[4]
-
Lipid-Based Formulations (e.g., Nanoemulsions, SMEDDS/SNEDDS): Encapsulating this compound in lipid-based systems can improve its oral absorption.[5]
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically <200 nm), which can increase the surface area for absorption and improve solubility.[6][7]
-
Self-Microemulsifying or Nanoemulsifying Drug Delivery Systems (SMEDDS/SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion or nanoemulsion upon gentle agitation with aqueous media (i.e., GI fluids), keeping the drug in a solubilized state.
-
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3]
Q4: How do I select appropriate excipients for a this compound formulation?
Excipient selection is critical and depends on the chosen formulation strategy.
-
For Solid Dispersions: Select hydrophilic polymers that can form a stable amorphous solid dispersion with the drug. Common choices include Povidone (PVP), Polyethylene Glycols (PEGs), and copolymers like Soluplus® or Kollidon®.
-
For Nanoemulsions/SMEDDS:
-
Oils: The oil phase should have high solubilizing capacity for this compound. Screen various oils (e.g., medium-chain triglycerides like Capryol™, long-chain triglycerides like soybean oil) to find the one that dissolves the most drug.
-
Surfactants: Use non-ionic surfactants with a high HLB (Hydrophile-Lipophile Balance) value (e.g., Tween® 80, Kolliphor® EL). These are crucial for forming stable emulsions.
-
Co-surfactants/Co-solvents: These help to further reduce the interfacial tension and improve emulsion formation (e.g., Transcutol®, Propylene Glycol).[5]
-
-
Permeation Enhancers: If permeability is also a concern (BCS Class IV), consider including excipients that can transiently open tight junctions in the intestinal epithelium or inhibit efflux pumps like P-glycoprotein.[8]
Troubleshooting Guides
Problem: Low and variable drug exposure in preclinical studies.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility & Precipitation | 1. Analyze pH-dependent solubility: Confirm the solubility profile of your drug substance in buffers ranging from pH 1.2 to 6.8 to mimic the GI tract.[1] 2. Implement enabling formulations: Develop a solid dispersion or a lipid-based formulation (nanoemulsion/SMEDDS) to improve solubility. 3. In vitro dissolution testing: Use dissolution media that simulate gastric and intestinal fluids (e.g., SGF and FaSSIF/FeSSIF) to assess if the formulation prevents precipitation upon pH shift. |
| Inadequate Permeability | 1. Conduct in vitro permeability assays: Use a Caco-2 cell monolayer assay to assess the drug's permeability and identify if it is a substrate for efflux pumps like P-glycoprotein.[8] 2. Incorporate permeation enhancers: If permeability is low, consider adding generally recognized as safe (GRAS) permeation enhancers to your formulation. |
| First-Pass Metabolism | 1. In vitro metabolic stability: Assess the drug's stability in liver microsomes or hepatocytes to determine the extent of first-pass metabolism. 2. Consider alternative routes: If first-pass metabolism is very high, oral delivery may not be feasible without significant chemical modification (e.g., prodrugs). |
Data Presentation
The following tables present illustrative data for a hypothetical poorly soluble drug, demonstrating the potential improvements achievable with different formulation strategies.
Table 1: Illustrative Solubility Enhancement of a Model Drug
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Proroxan HCl (Pure Drug) | 50 | 1x |
| Solid Dispersion (1:5 Drug:PVP K30) | 1,200 | 24x |
| Nanoemulsion | 5,500 | 110x |
Table 2: Illustrative Pharmacokinetic Parameters of a Model Drug in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Pure Drug) | 150 | 4.0 | 980 | 100% |
| Solid Dispersion | 620 | 1.5 | 4,100 | 418% |
| Nanoemulsion | 950 | 1.0 | 7,200 | 735% |
Mandatory Visualizations
Caption: Workflow for troubleshooting and selecting a bioavailability enhancement strategy.
Caption: Mechanism of bioavailability enhancement by a solid dispersion formulation.
Caption: Simplified signaling pathway for an Alpha-1 Adrenergic Receptor antagonist.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in desired ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle vortexing or sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a dry, thin film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried material from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
-
Sieving and Storage:
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Store the resulting solid dispersion powder in a desiccator until further analysis.
-
Protocol 2: Preparation of a this compound Nanoemulsion by High-Speed Homogenization
Objective: To formulate this compound into an oil-in-water (O/W) nanoemulsion to improve its solubility and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Purified water
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer
Methodology:
-
Solubility Screening (Excipient Selection):
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Preparation of the Oil Phase:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass beaker.
-
Dissolve the required amount of this compound in this mixture with the aid of a magnetic stirrer until a clear solution is obtained. This is the organic phase.
-
-
Formation of Coarse Emulsion:
-
Slowly add the aqueous phase (purified water) to the organic phase drop-by-drop while stirring at a moderate speed (e.g., 400 rpm).
-
Continue stirring for 15-20 minutes to form a coarse emulsion.
-
-
Nano-sizing by Homogenization:
-
Subject the coarse emulsion to high-speed homogenization at a high RPM (e.g., 10,000 - 20,000 RPM) for 5-10 minutes.
-
Monitor the temperature of the sample to avoid overheating. A water bath can be used for cooling.
-
-
Characterization and Storage:
-
Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Store the nanoemulsion in a sealed container at room temperature, protected from light.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. nuvisan.com [nuvisan.com]
Minimizing off-target effects of Proroxan hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Proroxan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective alpha-adrenergic receptor antagonist.[1] Its primary mechanism of action is to bind to both α1 and α2-adrenergic receptors without activating them, thereby blocking the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[2] This blockade of adrenergic signaling leads to effects such as vasodilation and a decrease in blood pressure.
Q2: What are the primary on-target and off-target effects of this compound?
-
On-Target Effects: The intended therapeutic effects of Proroxan, such as antihypertensive action, are mediated by its blockade of α1-adrenergic receptors on vascular smooth muscle.
-
Off-Target Effects: Due to its non-selective nature, this compound also blocks α2-adrenergic receptors. This is the primary source of its off-target effects. Blockade of presynaptic α2-autoreceptors can lead to an increase in norepinephrine release, which can cause undesirable side effects like tachycardia (increased heart rate).
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired blockade of the target receptor subtype while minimizing engagement with other receptors.
-
Use of Selective Antagonists: When possible, use more selective α1 or α2 antagonists as controls to dissect the specific effects of blocking each receptor subtype.
-
Appropriate Model System: Choose a cell line or animal model with a well-characterized expression profile of adrenergic receptor subtypes.
-
In Vitro vs. In Vivo Studies: Be aware that off-target effects can be more pronounced in complex in vivo systems due to the interplay of different physiological pathways.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected cardiovascular effects in animal models (e.g., tachycardia, significant hypotension). | Non-selective blockade of both α1 and α2 receptors. Blockade of α2-autoreceptors can increase norepinephrine release, leading to β-receptor mediated tachycardia. | - Lower the dose of this compound.- Concurrently use a β-blocker to mitigate tachycardia, if experimentally appropriate.- Use a more selective α1-antagonist if the goal is to specifically block this subtype. |
| High background or non-specific binding in radioligand binding assays. | - Radioligand concentration is too high.- Inadequate washing steps.- Issues with membrane preparation. | - Optimize radioligand concentration to be near the Kd value.- Ensure thorough and rapid washing with ice-cold buffer.- Prepare fresh membrane fractions and include protease inhibitors. |
| Inconsistent results in cell-based functional assays (e.g., calcium mobilization, cAMP). | - Cell line instability or passage number variability.- Ligand degradation.- Assay interference by the compound. | - Use cells with a consistent and low passage number.- Prepare fresh ligand solutions for each experiment.- Run a counterscreen to check for assay artifacts (e.g., auto-fluorescence). |
| Difficulty interpreting downstream signaling pathway analysis. | Cross-talk between α1 and α2 signaling pathways or activation of compensatory mechanisms. | - Use selective antagonists for α1 and α2 receptors to isolate pathway components.- Perform time-course experiments to understand the dynamics of the signaling response.- Analyze multiple downstream effectors to get a comprehensive picture. |
Data Presentation
Due to the limited availability of public quantitative binding data for this compound, the following table qualitatively describes its activity. For comparative purposes, a table with binding affinities of other common alpha-blockers is also provided.
Table 1: Qualitative Binding Profile of this compound
| Receptor Subtype | Activity | Effect |
| α1-adrenergic receptors | Antagonist | Blocks Gq-mediated signaling |
| α2-adrenergic receptors | Antagonist | Blocks Gi-mediated signaling |
Table 2: Comparative Binding Affinities (Ki in nM) of Common Alpha-Blockers
| Compound | α1A | α1B | α1D | α2A | α2B | α2C |
| Prazosin | 0.2-1.0 | 0.3-1.5 | 0.5-2.0 | 500-1000 | 500-1000 | 500-1000 |
| Yohimbine | 2500 | 3300 | 1600 | 0.6-2.0 | 1.0-5.0 | 0.5-3.0 |
| Phentolamine | 10-30 | 10-30 | 10-30 | 10-30 | 10-30 | 10-30 |
Note: These values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
1. Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is used to determine the binding affinity of this compound for α1 and α2-adrenergic receptor subtypes.
-
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value, which can be converted to a Ki value.
-
2. Calcium Mobilization Assay for α1-Adrenergic Receptor Function
This assay measures the functional consequence of α1-receptor blockade by this compound.
-
Materials:
-
Cells expressing the α1-adrenergic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
An α1-agonist (e.g., phenylephrine).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the α1-agonist.
-
Measure the change in fluorescence intensity over time.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.
-
3. cAMP Accumulation Assay for α2-Adrenergic Receptor Function
This assay measures the functional consequence of α2-receptor blockade by this compound.
-
Materials:
-
Cells expressing the α2-adrenergic receptor subtype.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
An α2-agonist (e.g., clonidine).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Treat the cells with forskolin and the α2-agonist. The agonist will inhibit the forskolin-induced cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a detection kit.
-
The antagonistic effect of this compound is observed as a restoration of cAMP levels in the presence of the agonist.
-
Visualizations
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
Caption: Workflow for Determining Proroxan Selectivity.
References
Technical Support Center: Proroxan Hydrochloride Administration in Animal Research
Disclaimer: Proroxan hydrochloride is an alpha-adrenergic antagonist intended for research use only and is not approved for human or veterinary use.[1] The following guidelines are intended to assist researchers in developing appropriate experimental protocols and do not constitute established dosage recommendations. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-selective alpha-adrenergic antagonist. This means it blocks both alpha-1 and alpha-2 adrenergic receptors, inhibiting the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. By blocking these receptors, Proroxan can lead to vasodilation and a decrease in blood pressure.
Q2: Are there established dosages for this compound in common laboratory animal species?
A2: A comprehensive review of available literature did not yield established, standardized dosages for this compound in rats, mice, or dogs. Researchers should perform dose-ranging studies to determine the optimal and safe dosage for their specific experimental model and intended biological effect.
Q3: How can I determine a starting dose for my animal experiments?
A3: When specific dosage information is unavailable, a conservative approach is necessary. Start with a very low dose and perform a dose-escalation study. Monitor animals closely for both desired effects and any signs of toxicity. Dose conversion between species can be complex and should be approached with caution. While general principles of allometric scaling exist, they may not be directly applicable without foundational data.[2][3]
Q4: What are the potential side effects of this compound in animals?
A4: As a non-selective alpha-blocker, potential side effects may include hypotension (low blood pressure), reflex tachycardia (increased heart rate), dizziness, and sedation. Close monitoring of cardiovascular parameters is crucial during and after administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the initial dose. | The initial dose is too low. | Gradually increase the dose in subsequent experimental groups, carefully monitoring for any physiological changes. |
| Poor drug absorption or rapid metabolism. | Consider alternative routes of administration (e.g., intravenous vs. oral) and conduct pharmacokinetic studies to assess bioavailability and clearance. | |
| Animals exhibit signs of distress (e.g., lethargy, excessive sedation). | The dose is too high, leading to excessive alpha-adrenergic blockade and hypotension. | Immediately cease administration and provide supportive care. Reduce the dose significantly in subsequent experiments. Monitor vital signs closely. |
| High variability in response between individual animals. | Differences in age, weight, sex, or genetic background. | Ensure experimental groups are homogenous. Analyze data for potential confounding factors. Increase sample size to improve statistical power. |
| Inconsistent drug administration. | Standardize the administration technique and ensure accurate dosing for each animal based on its body weight. |
Experimental Protocols
Dose-Ranging and Tolerability Study
This protocol outlines a general procedure to determine a safe and effective dose range for this compound in a specific animal model.
-
Animal Model: Select a cohort of healthy, age-matched animals of the desired species and strain.
-
Group Allocation: Divide animals into a control group (vehicle only) and several experimental groups that will receive increasing doses of this compound.
-
Dose Selection: Start with a very low, sub-therapeutic dose and increase it by a set factor (e.g., 2-fold or 5-fold) for each subsequent group.
-
Administration: Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection). The vehicle should be inert and appropriate for the chosen route.
-
Monitoring: Continuously monitor animals for a defined period post-administration for clinical signs of toxicity, changes in behavior, and the desired pharmacological effect (e.g., reduction in blood pressure in a hypertensive model).
-
Data Collection: Record all observations systematically. Measure relevant physiological parameters at baseline and at set time points after administration.
-
Analysis: Determine the maximum tolerated dose (MTD) and the dose range that produces the desired effect without significant adverse events.
Pharmacokinetic Study
This protocol provides a framework for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model and Dosing: Use a single, well-tolerated dose of this compound determined from the dose-ranging study.
-
Route of Administration: Administer the compound via both intravenous (IV) and the intended experimental route (e.g., oral) to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points after administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Analysis: Process blood samples to isolate plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters.
Data Presentation
The following tables are templates for researchers to organize their experimental data.
Table 1: Example Dose-Ranging Study Results in a Rat Hypertension Model
| Dose Group (mg/kg) | Route of Administration | n | Mean Arterial Pressure Reduction (%) | Observed Side Effects |
| Vehicle Control | Oral Gavage | 6 | 0 ± 2.5 | None |
| 0.1 | Oral Gavage | 6 | 5 ± 3.1 | None |
| 0.5 | Oral Gavage | 6 | 15 ± 4.2 | Mild sedation in 1/6 animals |
| 2.0 | Oral Gavage | 6 | 30 ± 5.5 | Moderate sedation in 4/6 animals |
| 10.0 | Oral Gavage | 6 | 45 ± 6.8 | Severe sedation, lethargy in 6/6 animals |
Table 2: Example Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat | Mouse | Dog |
| Dose (mg/kg) | [Enter Data] | [Enter Data] | [Enter Data] |
| Route | [IV/PO] | [IV/PO] | [IV/PO] |
| Tmax (h) | [Enter Data] | [Enter Data] | [Enter Data] |
| Cmax (ng/mL) | [Enter Data] | [Enter Data] | [Enter Data] |
| AUC (ng*h/mL) | [Enter Data] | [Enter Data] | [Enter Data] |
| t1/2 (h) | [Enter Data] | [Enter Data] | [Enter Data] |
| Bioavailability (%) | [Enter Data] | [Enter Data] | [Enter Data] |
Visualizations
Caption: Experimental workflow for establishing this compound dosage.
References
Technical Support Center: Proroxan Hydrochloride In Vivo Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proroxan hydrochloride in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a non-selective alpha-adrenoreceptor antagonist.[1] It was originally developed as an antihypertensive agent and is primarily used in psychiatry, narcology, and neurology.[1] For research purposes, it is classified as an Anti-Adrenergic (alpha-Receptor) agent.[2]
Q2: How should I store this compound? A2: For short-term storage (days to weeks), keep the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C.[2]
Q3: What is the recommended solvent for creating a stock solution? A3: this compound may be formulated in DMSO for stock solutions.[2]
Q4: Is this product suitable for human use? A4: No, this product is intended for research use only and is not for human or veterinary use.[2]
Troubleshooting Guide
Q5: I'm observing precipitation when preparing my aqueous Proroxan solution for in vivo dosing. What could be the cause? A5: this compound exhibits unusual solubility behavior in aqueous solutions. Its solubility is significantly reduced in the pH range of 3 to 5.5.[3][4] This is counterintuitive for a salt of an organic base and is thought to be due to complexation between its protonated and unprotonated forms.[3] If the pH of your vehicle falls within this range, precipitation is likely to occur.
Q6: My in vivo experiment is showing low or inconsistent bioavailability after oral administration. How can I troubleshoot this? A6: Low bioavailability is a primary challenge with Proroxan, likely linked to its solubility and stability.
-
pH of the Formulation: As mentioned, Proroxan's solubility is lowest between pH 3 and 5.5.[3][4] Ensure your formulation vehicle does not fall into this pH range. Given its properties, developing dosage forms that maximize absorption in the stomach (a low pH environment) is recommended.[3]
-
First-Pass Metabolism: Like many oral drugs, Proroxan may be subject to significant first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.
-
Efflux Pumps: Drug efflux pumps, such as P-glycoprotein, in the gastrointestinal tract or at the target site (like the blood-brain barrier) can limit absorption and distribution.[5]
Q7: How can I improve the solubility and bioavailability of this compound for my experiments? A7: Several formulation strategies can be employed to overcome the delivery challenges of poorly soluble drugs like Proroxan:
-
pH Optimization: Prepare the dosing solution at a pH where Proroxan solubility is higher (i.e., below 3 or above 5.5).
-
Formulation with Excipients: Using surfactants or polymers like Pluronic block copolymers can enhance solubility and inhibit efflux pumps like P-glycoprotein.[5]
-
Prodrug Approach: A prodrug is an inactive derivative that is converted into the active drug in the body. This strategy can be used to improve solubility and permeability.[6][7]
-
Nanocrystal Formulation: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can significantly enhance bioavailability.[8][9] This approach has been successful for other poorly soluble drugs.[9]
Quantitative Data: Solubility
The solubility of this compound is highly dependent on the pH of the aqueous solution. The data below summarizes this relationship.
| pH Range | Proroxan Solubility | Observation |
| < 3 | Increasing | Solubility increases as pH decreases further into the acidic range. |
| 3 - 5.5 | Reduced | A significant and unusual reduction in solubility is observed in this range.[3][4] |
| > 5.5 | Increasing | Solubility begins to increase again as the solution becomes more basic. |
Note: Data is synthesized from graphical representations in the cited literature.[3][4]
Experimental Protocols
Protocol 1: Method for Determining pH-Dependent Solubility of Proroxan
This protocol is adapted from the methodology used to investigate Proroxan's solubility.[3]
-
Preparation of Buffers: Prepare a series of buffer solutions across a wide pH range (e.g., pH 2 to pH 9). Use appropriate buffer systems (e.g., HCl for acidic, phosphate (B84403) for neutral, NaOH for basic).
-
Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer solution in separate vials. This ensures a saturated solution is created.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect a sample from the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered samples appropriately and quantify the concentration of dissolved Proroxan using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the final pH of each saturated solution to confirm the pH at which the solubility was determined.
-
Data Analysis: Plot the measured Proroxan concentration (solubility) against the final measured pH of each sample.
Protocol 2: Pilot In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
This is a general protocol for assessing the oral bioavailability of a Proroxan formulation, adapted from standard pharmacokinetic study designs.[10]
-
Animal Acclimatization: Acclimate male Wistar rats (or a similar appropriate rodent model) for at least one week before the experiment, with free access to food and water.
-
Formulation Preparation: Prepare the this compound dosing formulation. Ensure the pH is optimized for solubility and that the drug is fully dissolved or uniformly suspended.
-
Dosing: Fast the animals overnight (with access to water). Administer the Proroxan formulation via oral gavage at a predetermined dose. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into heparinized or EDTA-containing tubes at specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Extract Proroxan from the plasma samples. Quantify the drug concentration using a validated and sensitive bioanalytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
-
Bioavailability Calculation (Optional): To determine absolute bioavailability, a separate group of animals must be administered an intravenous (IV) dose. Bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy of Proroxan.
Caption: Experimental workflow for Proroxan formulation development.
Caption: Simplified signaling pathway for an alpha-blocker like Proroxan.
References
- 1. Proroxan - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pluronic P85 enhances the delivery of digoxin to the brain: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug-based nano-delivery strategy to improve the antitumor ability of carboplatin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro-in vivo evaluation of fast-dissolving tablets containing solid dispersion of pioglitazone hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Buffering conditions for optimal Proroxan hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal use of Proroxan hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing a this compound solution?
A1: Based on its physicochemical properties, this compound is most stable and soluble in aqueous solutions with a pH outside the range of 3 to 5.5.[1] Within this range, the compound exhibits reduced solubility and increased degradation. For optimal performance, it is recommended to prepare solutions in a buffer with a pH above 5.5 or below 3. However, considering physiological relevance for most cell-based assays, a buffer with a pH of around 7.4 (e.g., phosphate-buffered saline or Tris-HCl) is a common and suitable choice.
Q2: What is the pKa of this compound?
A2: The pKa of this compound is 8.67.[1] This indicates that at physiological pH (around 7.4), a significant portion of the molecule will be in its protonated, charged form.
Q3: Can I use DMSO to dissolve this compound?
A3: Yes, this compound is soluble in DMSO.[2] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically less than 0.5%) to avoid solvent-induced artifacts.
Q4: How should this compound be stored?
A4: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Proroxan in aqueous buffer | The pH of the buffer is within the 3 to 5.5 range, where Proroxan has low solubility.[1] | Adjust the buffer pH to be above 5.5 or below 3. For physiological assays, a pH of 7.4 is recommended. Ensure the final concentration of Proroxan does not exceed its solubility limit in the chosen buffer. |
| Inconsistent or poor drug activity in assays | Degradation of Proroxan due to improper buffer conditions. The compound's stability is reduced between pH 3 and 5.5.[1] | Prepare fresh solutions for each experiment using a buffer with a pH outside the 3-5.5 range. Avoid prolonged storage of diluted aqueous solutions. |
| High non-specific binding in receptor assays. | Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Optimize washing steps to effectively remove unbound ligand. Consider using a different radioligand or fluorescent probe with lower hydrophobicity. | |
| Variability between experimental replicates. | Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Maintain a stable temperature and incubation time across all samples. Check for and eliminate any potential sources of contamination. | |
| Unexpected off-target effects | Proroxan is a non-selective alpha-adrenoceptor antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors.[3] | Be aware of the dual antagonism and consider its implications in your experimental system. Use more selective antagonists for alpha-1 or alpha-2 receptors as controls to dissect the specific contributions of each receptor subtype to the observed effects. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33025-33-1 | [4][5] |
| Molecular Weight | 373.87 g/mol | [3] |
| pKa | 8.67 | [1] |
| Solubility | Soluble in DMSO | [2] |
| pH of Reduced Solubility & Stability | 3 - 5.5 | [1] |
Experimental Protocols
Protocol: In Vitro Alpha-Adrenergic Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for alpha-adrenergic receptors. It is based on standard methodologies for similar assays.
Materials:
-
This compound
-
Cell membranes expressing alpha-1 and alpha-2 adrenergic receptors
-
Radioligand (e.g., [³H]-Prazosin for alpha-1, [³H]-Yohimbine for alpha-2)
-
Unlabeled competitor for non-specific binding (e.g., Phentolamine)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
Prepare a high-concentration solution of the unlabeled competitor in the assay buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Unlabeled competitor, radioligand, and cell membranes.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vitro receptor binding assay.
Caption: Proroxan blocks the Alpha-1 adrenergic signaling pathway.
Caption: Proroxan blocks the Alpha-2 adrenergic signaling pathway.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenoxybenzamine treatment can lead to loss of endothelial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Validation & Comparative
Proroxan Hydrochloride vs. Yohimbine: A Comparative Guide for Alpha-2 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of proroxan (B1204737) hydrochloride and yohimbine (B192690), two alpha-2 (α2) adrenergic antagonists. While yohimbine is a well-characterized pharmacological tool and supplement, proroxan hydrochloride, a compound developed in Russia, has limited available data in English literature, presenting a challenge for a direct quantitative comparison. This document summarizes the available experimental data, provides detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Introduction to Alpha-2 Adrenergic Antagonism
Alpha-2 adrenergic receptors are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release.[1] As presynaptic autoreceptors, their activation by norepinephrine (B1679862) inhibits its further release, creating a negative feedback loop. Antagonists of these receptors, such as proroxan and yohimbine, block this feedback mechanism, leading to an increase in norepinephrine levels in the synaptic cleft. This modulation of the sympathetic nervous system underlies their various physiological effects.[1][2]
Pharmacological Profile: this compound vs. Yohimbine
Binding Affinity and Selectivity
The binding affinity of a compound for its receptor is a critical determinant of its potency. This is typically measured by the inhibition constant (Ki), with lower values indicating higher affinity. Selectivity refers to the ratio of binding affinities for different receptors.
Table 1: Comparative Binding Affinity (Ki in nM) for Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | Data Source(s) |
| This compound | Data not available | Data not available | Data not available | |
| Yohimbine | 1.4 - 3.1 | 7.1 | 0.42 - 0.88 | [3][4] |
Table 2: Alpha-2 vs. Alpha-1 Receptor Selectivity
| Compound | α2/α1 Selectivity Ratio | Data Source(s) |
| This compound | Data not available | |
| Yohimbine | ~30 - 45 | [5][6] |
A higher α2/α1 selectivity ratio indicates a greater preference for α2 receptors over α1 receptors.
Functional Activity
Functional assays measure the ability of an antagonist to inhibit the action of an agonist. This is often expressed as the half-maximal inhibitory concentration (IC50).
Table 3: Functional Antagonist Activity (IC50 in µM)
| Compound | Assay Type | Functional Effect | IC50 | Data Source(s) |
| This compound | Data not available | Data not available | Data not available | |
| Yohimbine | Inhibition of agonist-induced response | α2-adrenergic antagonism | 0.6 | [5] |
Signaling Pathways and Experimental Workflows
The antagonism of α2-adrenergic receptors by compounds like proroxan and yohimbine initiates a cascade of intracellular events. The following diagrams illustrate the general signaling pathway and common experimental workflows used to characterize these antagonists.
Alpha-2 Adrenergic Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Functional Assay (cAMP) Workflow
In Vivo Effects: A Focus on Blood Pressure
The antagonism of α2-adrenergic receptors generally leads to an increase in sympathetic outflow, which can manifest as changes in blood pressure.
-
This compound: Originally developed as an antihypertensive agent, the precise mechanisms and quantitative effects on blood pressure in humans are not well-documented in accessible literature.
-
Yohimbine: In human studies, yohimbine administration has been shown to cause a dose-related increase in systolic and diastolic blood pressure.[7][8][9] For instance, an intravenous dose of 0.125 mg/kg resulted in an average increase of 28 mmHg in systolic and 8 mmHg in diastolic pressure.[7][9] Oral administration in hypertensive patients also led to an increase in mean blood pressure.[8] This pressor effect is associated with a significant rise in plasma norepinephrine levels.[7][8]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of proroxan and yohimbine for α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [3H]-Yohimbine or another suitable α2-antagonist radioligand.
-
Test compounds: this compound and yohimbine hydrochloride.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled α2-antagonist like phentolamine.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
Objective: To determine the functional potency (IC50) of proroxan and yohimbine in antagonizing agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Whole cells expressing the α2-adrenergic receptor of interest.
-
α2-adrenergic agonist (e.g., UK-14,304 or clonidine).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test compounds: this compound and yohimbine hydrochloride.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (proroxan or yohimbine).
-
Forskolin is added to all wells to stimulate adenylyl cyclase.
-
The α2-agonist is then added to stimulate the receptors and inhibit cAMP production.
-
After incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit.
-
The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation (IC50) is determined.
Conclusion
Yohimbine is a well-characterized α2-adrenergic antagonist with a higher affinity for the α2C and α2A subtypes compared to the α2B subtype, and it exhibits moderate selectivity for α2 receptors over α1 receptors. Its in vivo effects, particularly the increase in blood pressure, are consistent with its mechanism of action.
This compound is described as a non-selective alpha-blocker, but a detailed, quantitative comparison with yohimbine is hampered by the lack of accessible experimental data in the English-language scientific literature. To fully understand the pharmacological profile of proroxan and its potential therapeutic applications relative to other α2-antagonists, further research and dissemination of data in globally accessible formats are crucial. Researchers are encouraged to consult Russian-language scientific databases for potentially more detailed information on proroxan.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. cris.ariel.ac.il [cris.ariel.ac.il]
- 9. academic.oup.com [academic.oup.com]
A Comparative In Vivo Analysis of Proroxan Hydrochloride and Idazoxan
An objective guide for researchers and drug development professionals on the in vivo pharmacological properties of two alpha-adrenergic antagonists, Proroxan hydrochloride and idazoxan (B1206943). This report synthesizes available experimental data to compare their mechanisms of action, effects on physiological systems, and receptor selectivity.
This guide provides a comparative overview of the in vivo effects of this compound and idazoxan, two alpha-adrenergic receptor antagonists. While both compounds target the adrenergic system, a comprehensive review of available scientific literature reveals a significant disparity in the depth of in vivo research, with extensive data available for idazoxan and considerably less for this compound, a drug primarily used in Russia. This comparison, therefore, draws upon the wealth of information on idazoxan to provide a detailed profile, while offering a summary of the known characteristics of this compound based on more limited sources.
Mechanism of Action and Receptor Selectivity
Idazoxan is well-characterized as a potent and selective α2-adrenergic receptor antagonist.[1] It exhibits a higher affinity for α2-receptors compared to α1-receptors, making it a valuable tool for investigating the physiological roles of the α2-adrenoceptor subtypes.[1] In contrast, this compound is described as a non-selective alpha-blocker, indicating that it antagonizes both α1 and α2-adrenergic receptors without significant preference. This lack of selectivity suggests a broader range of physiological effects compared to the more targeted action of idazoxan.
Data Presentation: A Comparative Summary
The following tables summarize the available quantitative in vivo data for this compound and idazoxan.
Table 1: Cardiovascular Effects In Vivo
| Parameter | This compound | Idazoxan | Animal Model/Subject |
| Blood Pressure | Reported to have antihypertensive effects.[2] One study noted a gradual increase in blood pressure at 4°C in rabbits.[3] | Transient small increase followed by a decrease in conscious rats; dose-dependent increase in ganglion-blocked rats.[4][5] | Human, Rat, Rabbit |
| Heart Rate | A gradual increase was observed in rabbits at 4°C.[3] | Transient decrease in humans; increase in conscious rats.[4][5] | Human, Rat, Rabbit |
| Plasma Norepinephrine | Data not available | Slight increase in humans; significant increase in rats.[5][6] | Human, Rat |
Table 2: Central Nervous System and Neurotransmitter Effects In Vivo
| Parameter | This compound | Idazoxan | Animal Model |
| Dopamine (B1211576) Release (Prefrontal Cortex) | Data not available | Significant, dose-dependent increase.[7][8] | Rat |
| Dopamine Synthesis (Cerebral Cortex & Hippocampus) | Data not available | Pronounced, dose-dependent increase.[9] | Rat |
| Serotonin (B10506) Synthesis (Cerebral Cortex & Hippocampus) | Data not available | Dose-dependent decrease (agonist at 5-HT1A autoreceptors).[9] | Rat |
| Neuroprotective Effects | Data not available | Decreases neuronal damage after cerebral ischemia. | Rat |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited for idazoxan are provided below. Due to the limited availability of published research, specific experimental protocols for this compound could not be detailed.
In Vivo Microdialysis for Neurotransmitter Release (Idazoxan)
This protocol is based on studies investigating the effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats.[7][8]
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex.
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
Drug Administration: Idazoxan or vehicle is administered systemically (e.g., intraperitoneally, i.p.) at specified doses (e.g., 0.25 mg/kg).[7]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Cardiovascular Monitoring in Conscious Animals (Idazoxan)
This protocol is based on studies assessing the cardiovascular effects of idazoxan in rats.[4][6]
-
Animal Model: Normotensive or spontaneously hypertensive rats are used.
-
Surgical Preparation: Animals are anesthetized for the implantation of arterial and venous catheters for blood pressure measurement and drug administration, respectively.
-
Recovery: Rats are allowed to recover from surgery before the experiment.
-
Drug Administration: Idazoxan is administered intravenously (i.v.) as a bolus injection or continuous infusion (e.g., 300 µg/kg).[6]
-
Data Acquisition: Mean arterial pressure (MAP) and heart rate (HR) are continuously monitored and recorded using a pressure transducer and a data acquisition system.
-
Blood Sampling: Blood samples may be collected to measure plasma catecholamine concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: In Vivo Microdialysis Experimental Workflow.
Concluding Remarks
The available in vivo data clearly establish idazoxan as a selective α2-adrenergic receptor antagonist with significant effects on the cardiovascular and central nervous systems. Its ability to modulate neurotransmitter release, particularly dopamine in the prefrontal cortex, underscores its potential in various research and therapeutic contexts.
This compound, in contrast, is less well-defined in the publicly accessible scientific literature. Described as a non-selective alpha-blocker, its in vivo effects are likely more complex and widespread than those of idazoxan. The limited data suggest influences on cardiovascular parameters, but a detailed understanding of its impact on neurotransmitter systems and its receptor subtype selectivity in vivo remains elusive.
For researchers and drug development professionals, idazoxan offers a more precise tool for targeting α2-adrenergic pathways. Future in vivo studies on this compound, particularly those employing modern techniques to delineate its receptor selectivity and neurochemical effects, are needed to enable a more direct and comprehensive comparison with selective agents like idazoxan.
References
- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7199151B2 - DHA-pharmaceutical agent conjugates of taxanes - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Acute cardiovascular effects of the alpha2-adrenoceptor antagonist, idazoxan, in rats: influence of the basal sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Alpha-Adrenoceptor Specificity of Proroxan Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of Proroxan hydrochloride as an alpha-adrenoceptor antagonist. While widely described as a non-selective alpha-blocker, publicly available quantitative binding data for Proroxan is scarce in the reviewed literature.[1] This document outlines the experimental methodologies to determine its binding affinity and functional activity at alpha-1 (α1) and alpha-2 (α2) adrenoceptors. For comparative purposes, this guide includes experimental data for well-established alpha-receptor antagonists: the non-selective antagonist phentolamine, the α1-selective antagonist prazosin, and the α2-selective antagonist yohimbine.
Comparative Analysis of Alpha-Adrenoceptor Antagonists
To objectively assess the specificity of Proroxan, its binding affinity (Ki) for α1 and α2 adrenoceptors should be determined and compared with known selective and non-selective antagonists. The binding affinity is inversely proportional to the Ki value; a lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki in nM) of Alpha-Adrenoceptor Antagonists
| Compound | α1-Adrenoceptor Affinity (Ki, nM) | α2-Adrenoceptor Affinity (Ki, nM) | Selectivity | Reference |
| This compound | Data not available | Data not available | Reported as Non-selective | [1][2] |
| Phentolamine | ~37 | ~25 | Non-selective | |
| Prazosin | ~0.2 - 1.5 | ~300 - 16000 | α1-selective | |
| Yohimbine | ~400 - 918 | ~0.6 - 10 | α2-selective |
Note: The Ki values presented are compiled from various sources and experimental conditions may vary. Direct comparative studies under identical conditions are ideal for precise evaluation.
Experimental Protocols
To validate the binding specificity and functional antagonism of this compound, the following experimental protocols are recommended.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the Ki values of this compound for α1 and α2-adrenoceptors.
Materials:
-
Cell Lines: Stably expressing human α1- or α2-adrenoceptors (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For α1-adrenoceptors: [³H]-Prazosin.
-
For α2-adrenoceptors: [³H]-Yohimbine or [³H]-Rauwolscine.
-
-
Test Compounds: this compound, Phentolamine, Prazosin, Yohimbine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand ([³H]-Prazosin for α1, [³H]-Yohimbine for α2).
-
Add increasing concentrations of the unlabeled test compound (Proroxan or comparators).
-
To determine non-specific binding, add a high concentration of a known antagonist (e.g., unlabeled phentolamine).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or blockade. These assays confirm whether the binding of a compound results in a functional effect (antagonism in this case).
a) α1-Adrenoceptor Functional Assay: Calcium Mobilization
Objective: To determine the ability of this compound to antagonize agonist-induced calcium release mediated by α1-adrenoceptors.
Materials:
-
Cell Line: Stably expressing human α1-adrenoceptors (e.g., HEK293 or CHO cells).
-
Agonist: Phenylephrine or Norepinephrine.
-
Antagonists: this compound and reference compounds.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescent plate reader.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Antagonist Incubation:
-
Wash the cells and incubate them with varying concentrations of the antagonist (Proroxan or comparators) for a predetermined time.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescent plate reader.
-
Inject a fixed concentration of the agonist (e.g., phenylephrine) into each well.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the dose-response curve for the agonist in the presence of different concentrations of the antagonist.
-
Calculate the IC50 value for the antagonist (the concentration that inhibits 50% of the maximal agonist response).
-
A rightward shift in the agonist dose-response curve in the presence of the antagonist is indicative of competitive antagonism.
-
b) α2-Adrenoceptor Functional Assay: cAMP Inhibition
Objective: To determine the ability of this compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production mediated by α2-adrenoceptors.
Materials:
-
Cell Line: Stably expressing human α2-adrenoceptors (e.g., CHO cells).
-
Agonist: UK-14304 or Clonidine.
-
Antagonists: this compound and reference compounds.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP detection kit: e.g., HTRF, ELISA, or LANCE-based assays.
Procedure:
-
Cell Treatment:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the antagonist (Proroxan or comparators).
-
Add a fixed concentration of the α2-agonist.
-
Add forskolin to stimulate cAMP production.
-
Incubate for a specific time to allow for changes in cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
The α2-agonist will inhibit forskolin-stimulated cAMP production.
-
The antagonist will reverse this inhibition in a dose-dependent manner.
-
Calculate the IC50 value for the antagonist.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of α1 and α2-adrenoceptors.
Caption: Alpha-1 adrenoceptor signaling pathway.
Caption: Alpha-2 adrenoceptor signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for validating the specificity of an alpha-receptor antagonist.
Caption: Experimental workflow for validating antagonist specificity.
References
Cross-Validation of Proroxan Hydrochloride Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Proroxan hydrochloride, a non-selective alpha-adrenergic antagonist, cross-validated with relevant genetic models of associated disease states. Given the limited specific experimental data on Proroxan in these models, this document leverages data from other non-selective alpha-blockers to provide a comparative framework for hypertension. Detailed experimental protocols for key assays in relevant genetic models for hypertension, Ménière's disease, and motion sickness are also presented to facilitate future research.
This compound is indicated for the treatment of hypertension, Ménière's disease, and motion sickness.[1] Its mechanism of action involves the non-selective blockade of alpha-adrenergic receptors.[1] To objectively assess its potential efficacy and guide further preclinical research, this guide focuses on established genetic animal models that recapitulate aspects of these human conditions.
I. Cross-Validation in a Genetic Model of Hypertension
Comparative Efficacy of Non-Selective Alpha-Blockers in the Spontaneously Hypertensive Rat (SHR)
The following table summarizes the effects of non-selective alpha-blockers on key cardiovascular parameters in the SHR model. This data provides a benchmark for the anticipated effects of this compound.
| Drug | Dosage | Animal Model | Blood Pressure Effect | Heart Rate Effect | Reference |
| Phenoxybenzamine (B1677643) | 1 mg/kg (oral) | SHR | Reduced blood pressure | No marked increase | [3] |
| Phentolamine | 100 mg/kg (oral) | SHR | Reduced blood pressure | No marked increase | [3] |
| Terazosin (alpha-1 selective) | 43 mg/kg per day | SHR | Did not prevent the development of hypertension | Not specified | [4] |
Note: The study on terazosin, an alpha-1 selective blocker, is included to highlight the potential differences in efficacy compared to non-selective alpha-blockers.
Experimental Protocol: Blood Pressure Measurement in the Spontaneously Hypertensive Rat (SHR)
A standardized protocol for measuring blood pressure in SHR models is crucial for obtaining reliable and reproducible data.
1. Animal Preparation:
-
SHR and normotensive Wistar-Kyoto (WKY) control rats are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For conscious measurements, rats are habituated to the restraint device for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
2. Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff plethysmography is a common method. For more continuous and accurate data, radiotelemetry is the gold standard.
-
Procedure (Tail-Cuff):
-
The rat is placed in a restrainer.
-
A cuff with a pneumatic pulse sensor is placed around the base of the tail.
-
The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Multiple readings are taken and averaged for each animal at each time point.
-
-
Data Analysis:
-
Blood pressure is typically expressed in millimeters of mercury (mmHg).
-
Statistical analysis is performed to compare blood pressure changes between treated and untreated groups, as well as between SHR and WKY rats.
-
II. Cross-Validation in Genetic Models of Ménière's Disease
Ménière's disease is a complex disorder of the inner ear characterized by vertigo, tinnitus, and fluctuating hearing loss. Several genes, including DTNA and FAM136A, have been implicated in familial Ménière's disease, leading to the development of knockout mouse models.[5][6] While no studies have directly tested Proroxan in these models, they provide a valuable platform for future investigations.
Potential Experimental Approaches in Ménière's Disease Mouse Models
The following experimental protocols are essential for assessing the potential efficacy of this compound in mouse models of Ménière's disease.
Experimental Protocol: Assessment of Vestibular Function in Mice
1. Rotarod Test:
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Mice are placed on the rotating rod.
-
The latency to fall from the rod is recorded.
-
Animals are typically trained for several trials before the experimental test.
-
-
Data Analysis:
-
The time spent on the rod is measured and compared between treated and untreated knockout mice and their wild-type littermates.
-
2. Vestibulo-Ocular Reflex (VOR) Measurement:
-
Purpose: To quantitatively assess the function of the vestibular system.
-
Apparatus: A rotating platform with a head-restraining device and an eye-tracking camera.
-
Procedure:
-
The mouse's head is fixed, and the animal is subjected to sinusoidal rotations.
-
Eye movements are recorded and analyzed to determine the gain and phase of the VOR.
-
-
Data Analysis:
-
VOR gain (eye velocity/head velocity) and phase shift are calculated and compared across experimental groups.
-
Experimental Protocol: Assessment of Auditory Function in Mice
Auditory Brainstem Response (ABR):
-
Purpose: To objectively measure hearing thresholds.
-
Apparatus: A sound-attenuating chamber, sound stimulus generator, recording electrodes, and an amplifier.
-
Procedure:
-
Anesthetized mice are presented with a series of clicks or tone bursts at different intensities.
-
Subdermal needle electrodes are placed at the vertex, behind the ear, and in the contralateral cheek to record the electrical activity of the auditory pathway.
-
The lowest sound intensity that elicits a detectable ABR waveform is defined as the hearing threshold.[7][8]
-
-
Data Analysis:
-
ABR thresholds are determined for various frequencies and compared between groups.
-
III. Cross-Validation in Genetic Models of Motion Sickness
The susceptibility to motion sickness has a significant genetic component, with genome-wide association studies identifying several candidate genes involved in inner ear development and neurological processes.[9][10] While specific, widely-used genetic animal models for drug screening in motion sickness are less established, understanding the genetic underpinnings provides a basis for future model development and targeted therapeutic strategies. The alpha-2-adrenergic receptor has been implicated in motion sickness susceptibility.[11]
Future Directions for Proroxan Research in Motion Sickness
Given Proroxan's indication for motion sickness and its mechanism as an alpha-adrenergic antagonist, future research should focus on:
-
Developing and validating genetic mouse models with targeted mutations in genes identified in human GWAS studies.
-
Evaluating the effects of Proroxan on motion sickness-like behaviors in these models, which can be induced by off-axis rotation.
-
Investigating the specific role of alpha-1 versus alpha-2 adrenergic receptor blockade in the therapeutic effects of Proroxan for motion sickness.
IV. Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes described, the following diagrams are provided.
Caption: Adrenergic signaling pathway and the inhibitory action of Proroxan.
Caption: Experimental workflow for assessing Proroxan in SHR.
Caption: Workflow for evaluating Proroxan in Ménière's disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 3. Antihypertensive effect of combined treatment with alpha- and beta-adrenergic blockers in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alpha 1-adrenoceptor blockade on the development of hypertension in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RotaRod and acoustic startle reflex performance of two potential mouse models for Meniere's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Threshold Determination of Auditory Brainstem Responses in Mouse Models [mdpi.com]
- 8. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic variants associated with motion sickness point to roles for inner ear development, neurological processes and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Motion sickness: an evolutionary and genetic basis for the negative reinforcement model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Proroxan Hydrochloride and Other Alpha-Blockers: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative overview of the efficacy of Proroxan hydrochloride and other prominent alpha-blockers, including prazosin, terazosin, doxazosin, tamsulosin, and silodosin (B1681671). Due to a lack of direct comparative clinical trials involving this compound, this guide synthesizes available data on its properties alongside established clinical data for other alpha-blockers, primarily in the context of hypertension and benign prostatic hyperplasia (BPH).
This compound, also known as pyrroxane, is a non-selective alpha-adrenoreceptor antagonist developed in the 1970s in the USSR and is primarily used in Russia for conditions such as hypertension, Meniere's disease, and certain neurological and psychiatric disorders with sympathetic hyperactivity. In contrast, other alpha-blockers like prazosin, terazosin, doxazosin, tamsulosin, and silodosin have been extensively studied and are widely used internationally, particularly for the management of hypertension and lower urinary tract symptoms (LUTS) associated with BPH.
Mechanism of Action: A Shared Pathway
Alpha-blockers exert their therapeutic effects by antagonizing alpha-1 adrenergic receptors on smooth muscle cells. This blockade leads to vasodilation and a subsequent reduction in blood pressure, as well as relaxation of the smooth muscle in the prostate and bladder neck, which improves urinary flow in patients with BPH. Proroxan is classified as a non-selective alpha-blocker, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors. The clinical significance of its alpha-2 blockade in comparison to selective alpha-1 blockers is not well-documented in comparative studies.
Below is a generalized signaling pathway for alpha-1 adrenergic receptor blockade.
Efficacy in Hypertension
While Proroxan is indicated for hypertension in Russia, there is a lack of published, large-scale clinical trials directly comparing its antihypertensive efficacy with other alpha-blockers. The clinical use of other alpha-blockers for hypertension is well-established, although they are not always considered first-line therapy.
Table 1: Comparison of Alpha-Blockers in the Treatment of Hypertension
| Feature | This compound | Prazosin | Terazosin | Doxazosin |
| Receptor Selectivity | Non-selective (α1, α2) | Selective α1 | Selective α1 | Selective α1 |
| Clinical Efficacy Data | Limited comparative data available. Indicated for hypertension in Russia. | Effective in lowering blood pressure. | Effective in lowering blood pressure. | Effective in lowering blood pressure. |
| Dosing Frequency | Typically multiple times a day. | 2-3 times daily. | Once daily. | Once daily. |
| Common Adverse Events | Hypotension, bradycardia, orthostatic collapse. | First-dose hypotension, dizziness, headache. | Dizziness, headache, asthenia, postural hypotension. | Dizziness, headache, fatigue, postural hypotension. |
| Notes | Primarily used in Russia; limited international clinical data. | Short half-life requires frequent dosing. | Longer half-life allows for once-daily dosing. | Longest half-life in its class. |
Efficacy in Benign Prostatic Hyperplasia (BPH)
Proroxan is not officially indicated for the treatment of BPH. In contrast, several other alpha-blockers are standard of care for managing LUTS associated with BPH. Their efficacy has been demonstrated in numerous randomized controlled trials.
Table 2: Comparison of Alpha-Blockers in the Treatment of Benign Prostatic Hyperplasia (BPH)
| Feature | Tamsulosin | Silodosin | Alfuzosin | Doxazosin | Terazosin |
| Receptor Subtype Selectivity | Selective α1A/α1D | Highly selective α1A | Functionally uroselective | Selective α1 | Selective α1 |
| Efficacy in Improving IPSS | Significant improvement. | Significant improvement. | Significant improvement. | Significant improvement. | Significant improvement. |
| Efficacy in Improving Qmax | Significant improvement. | Significant improvement. | Significant improvement. | Significant improvement. | Significant improvement. |
| Common Adverse Events | Ejaculatory dysfunction, dizziness, headache. | Ejaculatory dysfunction (often retrograde), dizziness. | Dizziness, headache, fatigue. | Dizziness, postural hypotension, fatigue. | Dizziness, postural hypotension, asthenia. |
| Notes | Less likely to cause hypotension compared to non-selective alpha-1 blockers. | Highest selectivity for α1A receptor, leading to a higher incidence of ejaculatory issues. | Uroselectivity leads to fewer cardiovascular side effects. | Effective for both BPH and hypertension. | Effective for both BPH and hypertension; requires dose titration. |
Experimental Protocols: A General Overview
Due to the limited availability of detailed clinical trial publications for Proroxan, a specific experimental protocol cannot be provided. However, a general methodology for clinical trials evaluating the efficacy of alpha-blockers in hypertension and BPH is outlined below.
Comparative Guide to the Reproducibility of Proroxan Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proroxan hydrochloride, a non-selective alpha-adrenergic antagonist, with a focus on the reproducibility of experimental data. Due to the limited availability of direct reproducibility studies for this compound in English-language literature, this guide synthesizes available information on its pharmacological profile, quality control standards, and compares it with well-characterized alternative alpha-blockers.
Executive Summary
This compound, also known as Pyrroxanum, is a non-selective α1 and α2-adrenergic receptor antagonist primarily utilized in Russia for conditions such as hypertension.[1] While its general mechanism of action is understood, quantitative data on the reproducibility of experiments involving this compound is scarce in publicly accessible literature. This guide provides a framework for understanding its potential experimental variability by examining its known properties and comparing them with established alpha-blockers like Phentolamine, Yohimbine, Idazoxan, and Rauwolscine. The Russian Pharmacopoeia outlines quality control measures for Proroxan, which suggests a basis for manufacturing consistency. However, without specific inter-assay or inter-laboratory variability data, researchers should exercise caution and establish rigorous internal validation protocols.
Data Presentation: Comparison of Alpha-Adrenergic Antagonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Phentolamine | α1 | ~10-100 | [2] |
| α2 | ~10-100 | [2] | |
| Yohimbine | α2A | 1.4 | [3] |
| α2B | 7.1 | [3] | |
| α2C | 0.88 | [3] | |
| Idazoxan | α2 | High Affinity (Specific Ki values vary across studies) | [4] |
| Rauwolscine | α2 | High Affinity (Specific Ki values vary across studies) | [4] |
Note: Lower Ki values indicate higher binding affinity. The non-selective nature of Phentolamine is evident from its comparable affinity for both α1 and α2 receptors. Yohimbine and its diastereomer Rauwolscine, along with Idazoxan, are commonly used as selective α2-antagonists.
Experimental Protocols
To ensure the reproducibility of experiments with alpha-blockers like this compound, detailed and standardized protocols are essential. Below are representative methodologies for key experiments.
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1- and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol assesses the functional consequence of receptor binding by measuring changes in the second messenger cyclic AMP (cAMP).
Objective: To determine the effect of this compound on agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cells expressing the adrenergic receptor of interest (e.g., CHO, HEK293).
-
Adrenergic agonist (e.g., norepinephrine).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add an adrenergic agonist to stimulate the receptors. For α2-receptors (Gi-coupled), this will typically be preceded by treatment with forskolin (B1673556) to elevate basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound to determine its antagonistic potency (e.g., pA2 value).
Functional Assay: Intracellular Calcium Mobilization
This protocol is suitable for assessing the antagonism of α1-adrenergic receptors, which are typically coupled to the Gq signaling pathway leading to an increase in intracellular calcium.
Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing α1-adrenergic receptors.
-
α1-adrenergic agonist (e.g., phenylephrine).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Antagonist Addition: Add varying concentrations of this compound.
-
Agonist Injection: Inject the α1-adrenergic agonist and immediately measure the change in fluorescence.
-
Data Analysis: Quantify the agonist-induced calcium response in the presence of different concentrations of this compound to determine its inhibitory potency (IC50).
Mandatory Visualizations
Caption: Signaling pathways antagonized by this compound.
Caption: General experimental workflow for functional assays.
Caption: Logical comparison of Proroxan HCl and alternatives.
Conclusion and Recommendations
While this compound is established as a non-selective alpha-adrenergic antagonist, a comprehensive assessment of its experimental reproducibility is hampered by the lack of publicly available, quantitative data. The quality control standards outlined in the Russian Pharmacopoeia provide a foundation for its consistent manufacturing.[5] For researchers, it is crucial to:
-
Establish Rigorous Internal Validation: When working with this compound, it is imperative to conduct thorough in-house validation of all assays. This should include assessments of intra- and inter-assay variability to establish reliable performance characteristics.
-
Utilize Well-Characterized Comparators: Including well-documented non-selective alpha-blockers like Phentolamine in experiments can provide a valuable benchmark for assessing the consistency and validity of results obtained with this compound.
-
Detailed Reporting: To contribute to the body of knowledge, researchers using this compound should report detailed experimental conditions and measures of variability in their publications.
By adhering to these principles, the scientific community can build a more robust understanding of the pharmacological profile of this compound and enhance the reproducibility of future research.
References
- 1. Пророксан — Википедия [ru.wikipedia.org]
- 2. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes (Journal Article) | OSTI.GOV [osti.gov]
- 4. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Proroxan Hydrochloride: A Guide to its Use as a Negative Control in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Proroxan hydrochloride's potential application as a negative control in receptor binding and functional studies, with a primary focus on adrenergic receptors. Due to a notable lack of specific binding affinity data for this compound in publicly available literature, this guide will also draw comparisons with other well-characterized non-selective alpha-adrenergic antagonists, such as phentolamine (B1677648) and phenoxybenzamine (B1677643), to illustrate the principles and practical considerations of using such compounds as negative controls.
Understanding the Role of a Negative Control
In receptor studies, a negative control is a compound that is not expected to interact with the receptor of interest or elicit a biological response. Its purpose is to help researchers distinguish between specific, receptor-mediated effects and non-specific or off-target effects. An ideal negative control should be structurally similar to the experimental compound but devoid of activity at the target receptor. However, in the absence of a perfect inert analogue, a non-selective antagonist can serve as a valuable tool to block and thereby confirm the involvement of a specific class of receptors in an observed response.
This compound is identified as a non-selective alpha-adrenergic antagonist, meaning it blocks both α1 and α2 adrenergic receptors.[1][2] This characteristic makes it a candidate for use as a negative control in studies investigating the effects of agonists at these receptors. By demonstrating that the effects of an agonist are inhibited in the presence of Proroxan, researchers can infer that the observed effects are indeed mediated by alpha-adrenergic receptors.
Comparative Analysis of Non-Selective Alpha-Adrenergic Antagonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Notes |
| Phentolamine | α1-adrenergic | High affinity[3] | Reversible antagonist.[4] Also shows affinity for α2-adrenergic receptors.[3] |
| α2-adrenergic | High affinity[3] | Potent, selective, and orally active antagonist of α1 and α2 adrenergic receptors.[5] | |
| Phenoxybenzamine | α1A-adrenergic | High affinity | Irreversible antagonist, forms a covalent bond with the receptor.[6][7] |
| α1B-adrenergic | High affinity | Also blocks α2-adrenergic receptors.[6] | |
| α1D-adrenergic | High affinity | ||
| α2A-adrenergic | High affinity | ||
| α2B-adrenergic | High affinity | ||
| α2C-adrenergic | High affinity | ||
| This compound | α-adrenergic | Data not available | Classified as a non-selective α-adrenergic antagonist.[1][2] |
Note: The table above is illustrative and compiled from various sources. Specific Ki values can vary depending on the experimental conditions and cell types used.
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity
This protocol describes a general method for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific receptor subtype.
Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate its inhibitory constant (Ki).
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype (e.g., α1A, α2B).
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and either assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualization
Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. They are broadly classified into two main types, α1 and α2, which couple to different G proteins and initiate distinct downstream signaling cascades.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors primarily couple to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Alpha-1 adrenergic receptor signaling cascade.
Alpha-2 Adrenergic Receptor Signaling Pathway
Alpha-2 adrenergic receptors typically couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).
Caption: Alpha-2 adrenergic receptor inhibitory signaling.
Experimental Workflow for Negative Control Validation
The following diagram illustrates a typical workflow for using a non-selective antagonist like this compound as a negative control to validate that a biological response is mediated by alpha-adrenergic receptors.
References
- 1. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
Proroxan Hydrochloride: A Statistical Comparison in the Treatment of Generalized Anxiety Disorder, Hypertension, and Ménière's Disease
A comprehensive guide for researchers and drug development professionals on the statistical analysis of Proroxan (B1204737) hydrochloride's treatment effects compared to established alternatives. This guide synthesizes available clinical data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Proroxan hydrochloride, a non-selective alpha-adrenergic antagonist primarily utilized in Russia, has been indicated for a range of conditions including hypertension, Meniere's disease, and various psychiatric and neurological disorders.[1][2] Its mechanism of action involves the blockade of both peripheral and central alpha-adrenoceptors, leading to a reduction in the tone of arterial smooth muscle, decreased peripheral vascular resistance, and a subsequent lowering of systemic blood pressure.[2][3] This guide provides a statistical analysis of Proroxan's efficacy in comparison to standard therapeutic alternatives for Generalized Anxiety Disorder (GAD), hypertension, and Ménière's disease, based on available clinical research.
This compound in the Treatment of Generalized Anxiety Disorder (GAD)
A notable study has investigated the efficacy and safety of Proroxan as an adjunctive therapy in patients with Generalized Anxiety Disorder.
Experimental Protocol: Proroxan in GAD
A double-blind, randomized, placebo-controlled study was conducted on 100 individuals diagnosed with GAD according to ICD-10 criteria. The participants were divided into two groups of 50. The study group received the Selective Serotonin Reuptake Inhibitor (SSRI) escitalopram (B1671245) in combination with Proroxan, while the control group received escitalopram plus a placebo.[4] Efficacy was assessed weekly using the Hamilton Anxiety Scale (HAM-A), the Symptom Checklist-90-R (SCL-90-R) to evaluate somatic manifestations of anxiety, and the Clinical Global Impression (CGI) scales, specifically CGI-S for disease severity and CGI-I for general improvement.[4]
Statistical Analysis of Efficacy in GAD
The study reported a more pronounced, though not statistically significant (p > 0.05), reduction in anxiety symptoms in the Proroxan group across several metrics.[4] The results indicated a more significant decrease in the mean CGI-S score and a more marked improvement in the CGI-I scale within the first week of treatment in the Proroxan group compared to the placebo group.[4] Similarly, the reduction in anxiety as measured by the HAM-A scale and the decrease in somatic symptoms on the SCL-90-R SOM scale were more pronounced in the Proroxan group, although these differences did not reach statistical significance.[4]
Table 1: Comparison of Proroxan (adjunctive) vs. Placebo (adjunctive) in GAD
| Outcome Measure | Proroxan + Escitalopram Group | Placebo + Escitalopram Group | Statistical Significance |
|---|---|---|---|
| CGI-S (Severity) | More pronounced decrease | Less pronounced decrease | p > 0.05[4] |
| CGI-I (Improvement) | More pronounced improvement (Week 1) | Less pronounced improvement (Week 1) | p > 0.05[4] |
| HAM-A (Anxiety) | More significant reduction | Less significant reduction | p > 0.05[4] |
| SCL-90-R SOM (Somatic Symptoms) | More pronounced decrease | Less pronounced decrease | p > 0.05[4] |
Note: Specific mean changes and standard deviations were not available in the accessed study abstract.
Comparison with Standard GAD Treatments
Standard first-line treatments for GAD include SSRIs and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The available data on Proroxan suggests a potential adjunctive role in managing the autonomic symptoms of anxiety.[4] However, the lack of statistically significant findings in the head-to-head comparison with placebo (as an adjunct to an SSRI) indicates that its superiority over standard monotherapy is not robustly established. Further, larger-scale clinical trials with sufficient statistical power are necessary to definitively determine its place in the GAD treatment landscape.
This compound in the Treatment of Hypertension
Theoretical Comparison with Standard Antihypertensives
Proroxan's mechanism as a non-selective alpha-blocker reduces blood pressure by preventing norepinephrine (B1679862) from constricting the muscles in the walls of smaller arteries and veins. This contrasts with other major classes of antihypertensives:
-
Thiazide Diuretics: Promote the excretion of sodium and water, reducing blood volume.
-
ACE Inhibitors and ARBs: Act on the renin-angiotensin-aldosterone system to relax blood vessels and decrease blood volume.
-
Calcium Channel Blockers: Relax blood vessels by preventing calcium from entering the cells of the heart and arteries.
-
Beta-Blockers: Primarily reduce heart rate and the heart's workload.
Given its mechanism, Proroxan would be expected to have a different side-effect profile and potentially different efficacy in specific patient populations compared to these other classes. However, without direct comparative studies, a quantitative comparison is not possible.
Table 2: Mechanistic Comparison of Antihypertensive Drug Classes
| Drug Class | Primary Mechanism of Action |
|---|---|
| Proroxan (Alpha-Blocker) | Blocks alpha-adrenergic receptors, leading to vasodilation. |
| Thiazide Diuretics | Increase sodium and water excretion. |
| ACE Inhibitors/ARBs | Inhibit the renin-angiotensin-aldosterone system. |
| Calcium Channel Blockers | Block calcium channels in vascular smooth muscle. |
| Beta-Blockers | Block beta-adrenergic receptors, primarily in the heart. |
This compound in the Treatment of Ménière's Disease
Proroxan is also indicated for Ménière's disease, a disorder of the inner ear characterized by vertigo, tinnitus, and hearing loss.[1][2] As with hypertension, there is a scarcity of published, statistically robust clinical trials comparing Proroxan to standard treatments for this condition.
Comparison with Standard Treatments for Ménière's Disease
The management of Ménière's disease often involves lifestyle modifications (e.g., low-salt diet) and medications aimed at reducing the frequency and severity of vertigo attacks. Common pharmacological interventions include:
-
Diuretics: To reduce fluid retention in the inner ear.
-
Betahistine: A histamine (B1213489) analogue thought to improve microcirculation in the inner ear.
-
Antiemetics and Vestibular Suppressants: For symptomatic relief during acute attacks.
Proroxan's potential utility in Ménière's disease may stem from its effects on the autonomic nervous system and its potential to modulate vascular tone in the inner ear. However, without clinical data, its efficacy relative to established therapies remains speculative.
Visualizing Pathways and Workflows
Signaling Pathway of Alpha-Adrenergic Blockade
References
- 1. Пророксан — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]
- 2. Пророксан — Википедия [ru.wikipedia.org]
- 3. gipertonik.ru [gipertonik.ru]
- 4. Double blind randomized placebo-controlled study of the efficacy and safety of proroxan in the complex therapy of generalized anxiety disorder | Goncharov | Meditsinskiy sovet = Medical Council [med-sovet.pro]
Head-to-Head Comparison: Proroxan vs. Fluparoxan in Adrenergic Receptor Pharmacology
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive pharmacological comparison of Proroxan and fluparoxan (B20672), two adrenergic receptor antagonists. While both compounds target the adrenergic system, their receptor selectivity and resulting pharmacological profiles differ significantly. This analysis is based on available preclinical and clinical data, highlighting key differences in receptor affinity, functional activity, and pharmacokinetics.
General Pharmacological Profile
Proroxan and fluparoxan are both classified as alpha-adrenergic receptor antagonists. However, their selectivity for the α1 and α2 subtypes is a primary point of differentiation. Proroxan is characterized as a non-selective alpha-blocker, implying activity at both α1 and α2 receptors. In contrast, fluparoxan is a highly selective α2-adrenergic receptor antagonist.[1][2] This fundamental difference in receptor interaction dictates their distinct pharmacological effects and potential therapeutic applications.
| Feature | Proroxan (Pyrroxane) | Fluparoxan (GR50360A) |
| Primary Target | α1 and α2-adrenergic receptors | α2-adrenergic receptors |
| Mechanism of Action | Non-selective α-adrenergic antagonist | Selective α2-adrenergic antagonist |
| Key Pharmacological Effect | Vasodilation, reduction in peripheral resistance | Increased norepinephrine (B1679862) release (by blocking presynaptic autoreceptors) |
| Primary Therapeutic Use | Antihypertensive, treatment of Meniere's disease (primarily in Russia) | Investigated as a potential antidepressant |
Receptor Binding Affinity
| Receptor Subtype | Proroxan (Ki or pKi) | Fluparoxan (pKi / pIC50) |
| α1-adrenergic | Data not available | 4.45 (as pKB)[1] |
| α2-adrenergic | Data not available | ~7.9 (as pKB)[1][2] |
| 5-HT1A | Data not available | 5.9 (pIC50)[1] |
| 5-HT1B | Data not available | 5.5 (pKi)[1] |
Functional Antagonism
Functional assays in isolated tissues are used to quantify the antagonist potency of a compound, often expressed as a pA2 or pKB value. These values indicate the concentration of an antagonist required to produce a specific level of inhibition of an agonist response. Fluparoxan has been shown to be a potent and competitive antagonist at α2-adrenoceptors, with significantly weaker activity at α1-adrenoceptors.[1] This results in a high α2:α1 selectivity ratio. Quantitative functional data for Proroxan is not available in the reviewed literature.
| Assay | Proroxan (pA2 or pKB) | Fluparoxan (pKB) |
| α2-adrenoceptor antagonism (Rat vas deferens) | Data not available | 7.87[1] |
| α1-adrenoceptor antagonism (Rat anococcygeus muscle) | Data not available | 4.45[1] |
| α2:α1 Selectivity Ratio | Not applicable | >2500[1] |
Pharmacokinetic Properties
The pharmacokinetic profiles of Proroxan and fluparoxan also show notable differences. Fluparoxan has been studied in more detail, demonstrating excellent oral bioavailability and a relatively long half-life in humans.[2] Information on Proroxan suggests good absorption from the gastrointestinal tract, but specific bioavailability and half-life data in humans are not well-documented in the available literature.
| Parameter | Proroxan | Fluparoxan |
| Oral Bioavailability | Well-absorbed from GI tract, specific % not available.[3] | ~85-100% in humans[2] |
| Elimination Half-life | Effective concentration maintained for 3-4 hours.[3] | 6-7 hours in humans[2] |
| Metabolism | Primarily renal excretion.[3] | Primarily phase II metabolism (sulphamic acid and carbamoyl (B1232498) glucuronide conjugates), excreted in urine (>90%).[2] |
| Protein Binding | Weak plasma protein binding.[3] | 95% in humans[2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain cortex for adrenergic receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1 or [3H]-rauwolscine for α2 receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound (Proroxan or fluparoxan).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
Isolated Tissue Functional Assay (Schild Analysis)
Objective: To determine the functional antagonist potency (pA2 or pKB) of a compound.
Methodology:
-
Tissue Preparation: An isolated tissue preparation containing the receptor of interest is mounted in an organ bath filled with a physiological salt solution, maintained at a constant temperature and aerated.[5] For example, the rat vas deferens is used for α2-adrenoceptor studies, and the rat anococcygeus muscle for α1-adrenoceptor studies.[1]
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective agonist (e.g., phenylephrine (B352888) for α1, UK-14304 for α2) is established.[1]
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Proroxan or fluparoxan) for a predetermined period.
-
Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The process is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed, and the pA2 value is determined.[6][7]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways of α1 and α2-adrenergic receptors and a typical experimental workflow for determining antagonist potency.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Presynaptic Signaling.
References
- 1. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluparoxan - Wikipedia [en.wikipedia.org]
- 3. Пирроксан таблетки - инструкция по применению, цена, дозировки, аналоги, противопоказания - Здоровье Mail [health.mail.ru]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Proroxan Hydrochloride and Efaroxan for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological profiles of two distinct adrenoceptor antagonists, Proroxan hydrochloride and efaroxan (B1214185), this report details their receptor binding affinities, functional activities, and underlying signaling mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of adrenergic and imidazoline (B1206853) receptor modulation.
Introduction
This compound, also known as pyrroxane, is a non-selective alpha-adrenergic antagonist that has been primarily utilized in Russia for the treatment of hypertension.[1][2] In contrast, efaroxan is recognized as a potent and selective alpha-2 (α2)-adrenergic receptor antagonist, which also exhibits significant affinity for I1-imidazoline receptors.[3][4] This dual activity has led to investigations into its potential therapeutic applications in cardiovascular diseases and diabetes. This guide provides a comparative analysis of these two compounds, focusing on their receptor interaction profiles and the experimental methodologies used for their characterization.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. The binding affinities of this compound and efaroxan for adrenergic and imidazoline receptors have been characterized using radioligand binding assays.
| Compound | Receptor Subtype | Affinity (pKi) | Affinity (Ki in nM) |
| This compound | α1-adrenergic | Data not available | Data not available |
| α2-adrenergic | Data not available | Data not available | |
| Imidazoline (I1) | Data not available | Data not available | |
| Efaroxan | α1-adrenergic | 6.03 (pA2) | ~933 (Calculated from pA2) |
| α2-adrenergic | 8.89 (pA2) | ~1.29 (Calculated from pA2) | |
| I1-imidazoline | Not available | Data not available |
Note: pA2 values for efaroxan were obtained from functional antagonism studies and have been converted to approximate Ki values for comparative purposes. The conversion assumes competitive antagonism and the relationship Ki ≈ 10^(-pA2) M. It is important to note that pA2 and Ki are not always directly equivalent.
Efaroxan demonstrates a significantly higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor, with a selectivity ratio of approximately 724.[5]
Experimental Protocols
Radioligand Binding Assays for Adrenergic and Imidazoline Receptors
Radioligand binding assays are a standard method for determining the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is determined using a standard assay (e.g., BCA assay).[6]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]prazosin for α1-receptors, [³H]yohimbine for α2-receptors, or [¹²⁵I]p-iodoclonidine for I1-imidazoline receptors) and varying concentrations of the unlabeled test compound (Proroxan or efaroxan).[6]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membrane-bound radioligand, while the unbound radioligand is washed away.[6]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Assays for Adrenergic Antagonism (pA2 Determination)
Functional assays measure the ability of an antagonist to inhibit the response of a tissue or cell to an agonist. The pA2 value is a measure of the antagonist's potency.
Objective: To determine the pA2 value of an antagonist at a specific receptor.
General Protocol:
-
Tissue Preparation: An isolated tissue preparation containing the receptor of interest is mounted in an organ bath containing a physiological salt solution and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂). For example, rat vas deferens is commonly used for α2-adrenoceptor studies, and rat anococcygeus muscle for α1-adrenoceptor studies.[5][7]
-
Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a specific agonist (e.g., p-aminoclonidine for α2-receptors, phenylephrine (B352888) for α1-receptors).[5]
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Proroxan or efaroxan) for a predetermined period.
-
Second Agonist Dose-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. A parallel rightward shift in the dose-response curve is indicative of competitive antagonism.[7]
-
Schild Plot Analysis: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The dose ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value.[7]
Signaling Pathways
The distinct receptor profiles of Proroxan and efaroxan translate to their modulation of different intracellular signaling cascades.
Alpha-Adrenergic Receptor Signaling
Proroxan, as a non-selective alpha-blocker, antagonizes both α1 and α2-adrenergic receptors. Efaroxan is a selective antagonist of α2-adrenergic receptors.
-
α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Their antagonism by Proroxan would inhibit the activation of phospholipase C (PLC), leading to a decrease in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, would reduce the release of intracellular calcium and the activation of protein kinase C (PKC).
-
α2-Adrenergic Receptor Signaling: These receptors are coupled to Gi proteins. Antagonism by both Proroxan and efaroxan blocks the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).
I1-Imidazoline Receptor Signaling
Efaroxan also acts as an antagonist at I1-imidazoline receptors. The signaling pathway for these receptors is distinct from that of adrenergic receptors and is not fully elucidated. However, activation of I1-imidazoline receptors is thought to involve pathways independent of traditional G-protein coupling to adenylyl cyclase.
Conclusion
This compound and efaroxan represent two distinct pharmacological tools for modulating the adrenergic system. Proroxan acts as a non-selective antagonist of alpha-adrenergic receptors, while efaroxan exhibits high selectivity for the α2-adrenergic receptor and also interacts with I1-imidazoline receptors. This difference in receptor affinity and selectivity profiles underlies their distinct pharmacological effects and potential therapeutic applications. Further research, particularly quantitative binding studies for Proroxan, is necessary to provide a more complete comparative analysis. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers investigating these and similar compounds.
References
- 1. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efaroxan - Wikipedia [en.wikipedia.org]
- 5. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. rjptsimlab.com [rjptsimlab.com]
Assessing the Selectivity of Proroxan Hydrochloride Across Adrenoceptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of Proroxan hydrochloride across various adrenoceptor subtypes. Due to the limited availability of publicly accessible, detailed experimental data on this compound's binding affinities and functional potencies at individual adrenoceptor subtypes, this document serves as a comparative guide, outlining the methodologies and data presentation necessary for such an evaluation. To illustrate these principles, we present experimental data for well-characterized α-adrenoceptor antagonists, Prazosin and Yohimbine (B192690), which serve as benchmarks for α1 and α2 selectivity, respectively.
Introduction to Adrenoceptor Subtypes and the Importance of Selectivity
Adrenoceptors, a class of G protein-coupled receptors, are crucial mediators of the physiological effects of the catecholamines, epinephrine (B1671497) and norepinephrine. They are broadly classified into two main types: α-adrenoceptors and β-adrenoceptors, which are further divided into several subtypes. The α-adrenoceptors are subdivided into α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) subtypes.[1] Each subtype exhibits a distinct tissue distribution and physiological function, ranging from smooth muscle contraction and blood pressure regulation to neurotransmitter release and metabolic control.
The therapeutic efficacy and side-effect profile of a drug targeting the adrenergic system are critically dependent on its selectivity for specific adrenoceptor subtypes. High selectivity can lead to targeted therapeutic effects with minimized off-target adverse reactions. Therefore, a thorough assessment of a compound's selectivity profile is a cornerstone of modern drug development.
This compound: An Overview
This compound is recognized as an α-adrenoceptor antagonist. However, detailed, publicly available data quantifying its binding affinity (Ki) or functional antagonism (pA2) across the full panel of α1 and α2 adrenoceptor subtypes is scarce. Such data is essential for a comprehensive understanding of its pharmacological profile and for predicting its therapeutic potential and possible side effects.
Comparative Selectivity of Standard α-Adrenoceptor Antagonists
To provide a clear benchmark for selectivity, the following table summarizes the binding affinities (Ki values in nM) of two well-established α-adrenoceptor antagonists, Prazosin and Yohimbine, across various adrenoceptor subtypes. Prazosin is a classic example of an α1-selective antagonist, while Yohimbine is known for its α2-selective antagonistic properties.
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | α2D | Selectivity |
| Prazosin | 0.2 nM[2] | 0.3 nM[2] | 0.7 nM[2] | 1000 nM[3] | - | - | - | α1 > α2 |
| Yohimbine | 2400 nM[4] | 1500 nM[4] | 1200 nM[4] | 1.1 nM[4] | 3.0 nM[4] | 1.6 nM[4] | 0.7 nM[4] | α2 > α1 |
Note: The Ki values are collated from various sources and experimental conditions may differ. The selectivity is a qualitative summary.
Experimental Protocols
The determination of a compound's adrenoceptor subtype selectivity relies on robust and standardized experimental protocols. The two primary methods employed are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor subtype by quantifying the displacement of a radioactively labeled ligand.[5][6][7]
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., this compound) for each adrenoceptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adrenoceptor subtype (e.g., HEK293 or CHO cells).
-
A subtype-selective radioligand (e.g., [³H]-Prazosin for α1 subtypes, [³H]-Rauwolscine or [³H]-Yohimbine for α2 subtypes).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a non-labeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed amount of cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist at a specific receptor subtype. This provides a measure of the compound's potency as an antagonist.
Objective: To determine the pA2 value of the test compound, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Materials:
-
Intact tissues or cells expressing the adrenoceptor subtype of interest.
-
A suitable agonist for the receptor subtype being studied (e.g., phenylephrine (B352888) for α1, UK 14,304 for α2).
-
Test compound (this compound) at various concentrations.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath or cell-based assay system for measuring a functional response (e.g., muscle contraction, calcium mobilization, or inhibition of adenylyl cyclase).
Procedure:
-
Baseline Response: Establish a cumulative concentration-response curve for the agonist in the absence of the antagonist.
-
Antagonist Incubation: Incubate the tissue or cells with a fixed concentration of the test compound for a predetermined period to allow for equilibration.
-
Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 2 and 3 with increasing concentrations of the antagonist.
-
Data Analysis: Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
Visualizing Adrenoceptor Signaling and Experimental Workflow
To aid in the conceptual understanding of adrenoceptor pharmacology and the experimental approach to assessing selectivity, the following diagrams are provided.
Caption: Adrenoceptor subtypes and antagonist action.
Caption: Experimental workflow for selectivity assessment.
Conclusion
A comprehensive assessment of this compound's selectivity across all adrenoceptor subtypes is paramount for its development and clinical application. This guide outlines the necessary experimental approaches, including radioligand binding and functional assays, that are the gold standard in the field. While specific, publicly available data for this compound remains elusive, the provided protocols and the comparative data for Prazosin and Yohimbine offer a robust framework for its evaluation. Further research to generate and publish the detailed adrenoceptor subtype selectivity of this compound is strongly encouraged to fully elucidate its pharmacological profile and guide its potential therapeutic uses.
References
- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of Proroxan Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Proroxan hydrochloride, a compound requiring careful management due to its potential hazards.
Important Note on Chemical Identification: Initial searches for "this compound" suggest this may be a less common name or a potential misspelling. The information provided herein is based on the available safety data for "Piperoxan (hydrochloride)," a chemically similar compound, and general principles of hazardous waste management. Always verify the identity of your chemical waste and consult its specific Safety Data Sheet (SDS) before proceeding with disposal.
Hazard Profile and Safety Precautions
This compound is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.
Quantitative Toxicity Data:
| Metric | Value | Species |
| Oral LD50 | 502 mg/kg | Mouse |
| Intraperitoneal LD50 | 175 mg/kg | Mouse |
| Subcutaneous LD50 | 500 mg/kg | Mouse |
Data sourced from the Piperoxan (hydrochloride) Safety Data Sheet.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its toxicity, this compound waste should be classified as hazardous.
-
Segregation: Do not mix this compound waste with non-hazardous materials. Keep it in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
2. Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the following PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In cases of dust or aerosol generation, use a NIOSH-approved respirator.[1]
3. Spill Management:
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any dust or vapors.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[3] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
4. Final Disposal:
-
Waste Container: Ensure the hazardous waste container is tightly sealed and clearly labeled with "Hazardous Waste," the chemical name ("this compound" or the correct identified chemical), and the associated hazards.
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[4][5] Adhere to all local, regional, and national regulations for hazardous waste disposal.[3][6]
-
Do Not:
This compound Disposal Workflow
A flowchart illustrating the decision-making process for the proper disposal of this compound waste in a laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
